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  • Product: Isobutyl-thiazol-2-ylmethyl-amine
  • CAS: 920480-06-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-(thiazol-2-yl)-benzamide Analogs as Negative Allosteric Modulators of the Zinc-Activated Channel (ZAC)

This guide provides a detailed exploration of the mechanism of action of a significant class of thiazole derivatives, the N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first selective antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the mechanism of action of a significant class of thiazole derivatives, the N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC). For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how these compounds interact with their molecular target and elucidates the experimental methodologies used to characterize this interaction.

Introduction: The Therapeutic Potential of Thiazole Scaffolds and the Emergence of ZAC Modulators

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] While the initial query for "Isobutyl-thiazol-2-ylmethyl-amine" did not yield a specific, well-characterized agent, it led to the exploration of structurally related and pharmacologically significant thiazole derivatives. Among these, the N-(thiazol-2-yl)-benzamide class has emerged as a novel and selective modulator of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily.[5][6]

ZAC, also known as LZTFL1-AS1, is a pentameric ligand-gated ion channel that is endogenously activated by zinc and protons.[5] Its physiological role is still under investigation, but its unique activation profile distinguishes it from other members of the CLR family. The discovery of selective antagonists, such as the N-(thiazol-2-yl)-benzamide analogs, provides crucial pharmacological tools to probe the function of ZAC and explore its therapeutic potential.[7] This guide will focus on the detailed mechanism of action of these compounds, using N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) as a representative example.[5]

Core Mechanism of Action: Negative Allosteric Modulation of ZAC

The primary mechanism of action for N-(thiazol-2-yl)-benzamide analogs is the negative allosteric modulation of the Zinc-Activated Channel.[5][7] This means that these compounds do not directly compete with the endogenous agonists (zinc or protons) at the orthosteric binding site. Instead, they bind to a distinct, allosteric site on the receptor, inducing a conformational change that reduces the channel's ability to open in response to agonist binding.

Evidence for Allosteric Antagonism

The characterization of these compounds as negative allosteric modulators is supported by several key experimental findings:

  • Non-competitive Inhibition: Studies have shown that compounds like 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester display a largely non-competitive antagonism of Zn2+-induced ZAC signaling.[5][6] This indicates that the antagonist can inhibit the receptor's function regardless of the concentration of the agonist.

  • State-Dependent Inhibition: The slow onset of the channel block by compounds such as TTFB suggests that their inhibition is state-dependent.[5][7] This implies that the antagonist may have a higher affinity for certain conformational states of the receptor (e.g., open or desensitized states) over others.

  • Targeting of Transmembrane and/or Intracellular Domains: Functional studies have demonstrated that TTFB targets the transmembrane and/or intracellular domains of the ZAC receptor.[5][7] This is a hallmark of allosteric modulators of Cys-loop receptors, as the orthosteric agonist binding site is typically located in the extracellular domain.

Signaling Pathway

The binding of a negative allosteric modulator like an N-(thiazol-2-yl)-benzamide analog to ZAC prevents the influx of ions that would normally occur upon activation by zinc or protons. This effectively dampens the cellular response mediated by ZAC.

ZAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zn2+ Zn²⁺ / H⁺ ZAC ZAC Receptor Zn2+->ZAC Binds to orthosteric site Response Cellular Response (Inhibited) ZAC->Response Ion Influx (Blocked) NAM N-(thiazol-2-yl)-benzamide (Negative Allosteric Modulator) NAM->ZAC Binds to allosteric site

Caption: Signaling pathway of ZAC inhibition by N-(thiazol-2-yl)-benzamide analogs.

Experimental Characterization of Mechanism of Action

A series of well-defined experiments are crucial to elucidate the mechanism of action of novel ZAC modulators. The following protocols are representative of the methodologies used in the field.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is the gold-standard technique for characterizing the function of ion channels like ZAC.

Experimental Workflow:

TEVC_Workflow cluster_prep Preparation cluster_recording Recording A Harvest Xenopus oocytes B Inject with ZAC cRNA A->B C Incubate for 2-4 days to allow protein expression B->C D Mount oocyte in recording chamber C->D E Impale with two electrodes (voltage and current) D->E F Perfuse with buffer containing agonist (e.g., Zn²⁺) E->F G Apply test compound (N-(thiazol-2-yl)-benzamide) F->G Co-application or pre-application H Record changes in membrane current F->H Agonist-evoked current G->H

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Step-by-Step Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from a Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC subunit. This allows for the expression of functional ZAC channels on the oocyte membrane.

  • Incubation: Injected oocytes are incubated for 2-4 days to ensure sufficient expression of the ZAC receptors.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The agonist (e.g., ZnCl₂) is applied to elicit an inward current.

    • The N-(thiazol-2-yl)-benzamide analog is co-applied with the agonist or pre-applied to determine its effect on the agonist-induced current.

  • Data Analysis: The inhibition of the agonist-induced current by the test compound is measured and used to determine its potency (IC₅₀ value).

Radioligand Binding Assays

While challenging for ZAC due to the lack of high-affinity radiolabeled ligands, binding assays are a theoretical approach to confirm a direct interaction between the compound and the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Cells or tissues expressing the ZAC receptor are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated with a radiolabeled ligand (hypothetical for ZAC) and varying concentrations of the unlabeled test compound (N-(thiazol-2-yl)-benzamide analog).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to determine the binding affinity (Kᵢ) of the test compound.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the N-(thiazol-2-yl)-benzamide scaffold has been crucial in identifying analogs with improved potency and selectivity.

Key SAR Insights
  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the benzamide moiety significantly impact antagonist activity at ZAC.[5]

  • Substitutions on the Thiazole Ring: Alterations to the thiazole ring also play a critical role in determining the potency of these analogs.[5]

Quantitative Data Summary

The following table summarizes the antagonist properties of representative N-(thiazol-2-yl)-benzamide analogs at ZAC, as determined by TEVC electrophysiology.[5]

Compound IDModificationsIC₅₀ (µM) at ZAC
1 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester1-3
TTFB (5a) N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide1-3
2a 5-methyl-thiazol-2-yl moietyDetrimental to activity
5h 2-chloro-4,5-difluoro-phenyl ringModerately potent

Conclusion and Future Directions

The discovery of N-(thiazol-2-yl)-benzamide analogs as the first class of selective negative allosteric modulators of the Zinc-Activated Channel represents a significant advancement in the pharmacology of this unique Cys-loop receptor.[5][6] The detailed mechanistic understanding of their action, primarily elucidated through electrophysiological techniques, provides a solid foundation for the rational design of more potent and selective tool compounds.

Future research in this area will likely focus on:

  • Developing high-affinity radioligands to enable direct binding studies and facilitate high-throughput screening.

  • Solving the high-resolution structure of ZAC in complex with an N-(thiazol-2-yl)-benzamide analog to precisely map the allosteric binding site.

  • Utilizing these selective antagonists to further investigate the physiological and pathophysiological roles of ZAC in various biological systems.

This in-depth understanding of the mechanism of action of N-(thiazol-2-yl)-benzamide analogs will be instrumental in unlocking the therapeutic potential of modulating the Zinc-Activated Channel.

References

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2018). PubMed. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PMC. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PMC. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Advanced Journal of Chemistry-Section B. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). ResearchGate. [Link]

  • Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (2019). ACS Publications. [Link]

  • Bioactive (thiazol-2-yl)amine derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). PubMed. [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). ACS Publications. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PubMed. [Link]

  • 2-Isobutylthiazole. (n.d.). PubChem. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). ResearchGate. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). University of Kerbala. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

Sources

Exploratory

Potential biological activity of Isobutyl-thiazol-2-ylmethyl-amine

An In-Depth Technical Guide to the Potential Biological Activity of Isobutyl-thiazol-2-ylmethyl-amine Authored by: A Senior Application Scientist Disclaimer: Isobutyl-thiazol-2-ylmethyl-amine is identified as a novel che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of Isobutyl-thiazol-2-ylmethyl-amine

Authored by: A Senior Application Scientist

Disclaimer: Isobutyl-thiazol-2-ylmethyl-amine is identified as a novel chemical entity with no substantial body of published research. This guide, therefore, is presented as a forward-looking strategic framework for its investigation. It is a predictive analysis based on established principles of medicinal chemistry and structure-activity relationships (SAR), designed to guide future research and drug development efforts.

Executive Summary: Unveiling a Candidate Molecule

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs, including the antibiotic Penicillin, the anti-cancer agent Dasatinib, and the anti-inflammatory drug Meloxicam. Its unique electronic properties, ability to act as a hydrogen bond acceptor and donor, and its rigid, planar structure allow it to engage with a diverse range of biological targets. This guide introduces Isobutyl-thiazol-2-ylmethyl-amine, a novel molecule featuring this critical thiazole core.

This document outlines a comprehensive, multi-stage research program designed to systematically elucidate the potential biological activities of this compound. We will dissect its structure to form testable hypotheses, propose a robust experimental cascade from in silico modeling to in vitro validation, and detail the necessary protocols to establish a foundational understanding of its therapeutic potential. This is a roadmap for transforming a novel chemical structure into a well-characterized lead compound.

Structural Deconstruction and Hypothesis Formulation

The therapeutic potential of Isobutyl-thiazol-2-ylmethyl-amine can be hypothesized by examining its constituent fragments and the known bioactivities of analogous structures.

  • The Thiazole Core: This five-membered aromatic heterocycle is the molecule's anchor. Thiazole derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Its presence suggests a high probability of interaction with enzymatic or receptor targets.

  • The 2-Methylamine Linker: The amine group at the 2-position is a common feature in bioactive thiazoles. It often serves as a key interaction point, forming hydrogen bonds with target proteins. Its flexibility allows for optimal positioning within a binding pocket.

  • The Isobutyl Group: This non-polar, alkyl substituent will significantly influence the molecule's pharmacokinetic profile, particularly its lipophilicity. This can enhance membrane permeability and improve access to intracellular targets.

Based on this analysis, we can formulate several primary hypotheses for investigation:

  • Hypothesis 1: Anti-inflammatory Activity. Many thiazole derivatives are potent inhibitors of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Hypothesis 2: Anticancer Activity. The thiazole scaffold is present in numerous kinase inhibitors and compounds that induce apoptosis in cancer cell lines.

  • Hypothesis 3: Antimicrobial Activity. The thiazole ring is a key component of many antibacterial and antifungal agents, interfering with essential microbial metabolic pathways.

Proposed Research Cascade: A Phased Approach to Discovery

We propose a tiered research workflow to systematically investigate the biological activity of Isobutyl-thiazol-2-ylmethyl-amine. This approach maximizes data generation while conserving resources, moving from broad, predictive screening to specific, mechanistic studies.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Bioactivity Profiling cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation cluster_3 Phase 4: Lead Optimization A Compound Synthesis & Purification C Initial Cytotoxicity Assessment (e.g., MTT Assay) A->C B In Silico Target Prediction (Molecular Docking) B->C Guides Assay Selection D Anti-inflammatory Assays (COX/LOX Inhibition) C->D E Anticancer Assays (Cell Proliferation, Apoptosis) C->E F Antimicrobial Assays (MIC Determination) C->F G Target Engagement Assays (e.g., Western Blot, Kinase Profiling) D->G E->G H Pathway Analysis G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A multi-phased workflow for characterizing a novel compound.

Phase 1: Foundational Analysis

The initial phase focuses on ensuring the compound is suitable for biological testing and using computational tools to refine our hypotheses.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate a relevant, robust cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like A549 if pursuing the anticancer hypothesis) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Isobutyl-thiazol-2-ylmethyl-amine in DMSO. Create a serial dilution series in cell culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Causality Check: The IC₅₀ (half-maximal inhibitory concentration) value derived from this assay determines the non-toxic concentration range for subsequent, more specific in vitro experiments. It is a critical first step to ensure that observed effects in later assays are not simply due to cell death.

Phase 2: Hypothesis-Driven Bioactivity Screening

Based on the cytotoxicity profile, we will proceed with targeted assays to test our primary hypotheses.

Table 1: Proposed Bioactivity Screening Panel

Hypothesis AreaPrimary AssaySecondary AssayEndpoint Measured
Anti-inflammatory COX-2 Inhibition Assay (Fluorometric)Lipoxygenase (LOX) Inhibitor ScreeningReduction in enzymatic activity (IC₅₀)
Anticancer Anti-Proliferation Assay (e.g., BrdU)Caspase-3/7 Apoptosis AssayDecrease in cell proliferation (IC₅₀), Increase in apoptosis signal
Antimicrobial Minimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Lowest concentration that inhibits/kills microbial growth

Protocol 2: COX-2 Inhibition Assay

  • Reagent Preparation: Use a commercially available COX-2 inhibitor screening kit. Prepare the reaction buffer, heme, and arachidonic acid substrate as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add 10 µL of various concentrations of Isobutyl-thiazol-2-ylmethyl-amine, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control.

  • Enzyme Addition: Add 10 µL of the COX-2 enzyme to each well and incubate for 15 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Signal Detection: Measure the fluorescence intensity at the specified excitation/emission wavelengths every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for the test compound.

  • Self-Validation: The inclusion of a potent, known inhibitor like Celecoxib validates the assay's performance and provides a benchmark against which the novel compound's potency can be judged.

Phase 3: Unraveling the Mechanism of Action (MoA)

Should a significant "hit" be identified in Phase 2, the next logical step is to understand how the compound exerts its effect at a molecular level.

G cluster_0 Hypothetical MoA for Anticancer Activity A Isobutyl-thiazol-2-ylmethyl-amine B Target Kinase (e.g., AKT, MEK) A->B Inhibition C Downstream Effector (e.g., p-AKT, p-ERK) B->C Phosphorylation D Cell Proliferation & Survival C->D E Apoptosis C->E

Caption: A potential signaling pathway inhibited by the compound.

Protocol 3: Western Blot for Kinase Pathway Analysis

  • Cell Treatment & Lysis: Treat a relevant cancer cell line (e.g., one that showed high sensitivity in Phase 2) with the IC₅₀ concentration of the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against a suspected target (e.g., phospho-AKT, total-AKT, phospho-ERK) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Authoritative Grounding: The choice of which phosphorylated proteins to probe should be guided by the results of in silico docking and known pathways regulated by other thiazole-based inhibitors. A decrease in the ratio of phosphorylated protein to total protein following treatment would provide strong evidence of target engagement.

Future Directions and Conclusion

The successful completion of this research cascade will provide a robust, data-driven foundation for the continued development of Isobutyl-thiazol-2-ylmethyl-amine. Positive results would trigger a subsequent phase of lead optimization, where analogues are synthesized to improve potency and selectivity, and in vivo studies in animal models would be planned.

This document provides the strategic and methodological framework to explore the untapped potential of Isobutyl-thiazol-2-ylmethyl-amine. By following this structured, hypothesis-driven approach, the scientific community can efficiently determine if this novel chemical entity holds promise as a future therapeutic agent.

References

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. (2018). Medicinal Chemistry, 8(6). Available at: [Link]

  • Thiazole-A Privileged Motif in Medicinal Chemistry: An Update. (2021). Molecules, 26(16), 4937. Available at: [Link]

  • A Review on Recent Advances of Thiazole Derivatives as Anticancer Agents. (2021). Bioorganic Chemistry, 114, 105093. Available at: [Link]

  • Synthesis and biological evaluation of new thiazole derivatives as anti-inflammatory and analgesic agents. (2017). Medicinal Chemistry Research, 26(10), 2320-2334. Available at: [Link]

Foundational

Isobutyl-thiazol-2-ylmethyl-amine: A Comprehensive Technical Guide on Synthesis, Pharmacophoric Utility, and Downstream Applications

Introduction to the Scaffold Isobutyl-thiazol-2-ylmethyl-amine (systematically named 2-Methyl-N-(thiazol-2-ylmethyl)propan-1-amine) is a versatile secondary amine building block utilized extensively in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

Isobutyl-thiazol-2-ylmethyl-amine (systematically named 2-Methyl-N-(thiazol-2-ylmethyl)propan-1-amine) is a versatile secondary amine building block utilized extensively in modern medicinal chemistry and combinatorial drug discovery 1[1]. Characterized by its unique combination of a heteroaromatic thiazole ring and a branched aliphatic isobutyl chain, this scaffold is highly valued for generating targeted kinase inhibitors and GPCR modulators. The presence of the secondary amine provides a reactive vector for downstream functionalization into amides, ureas, and sulfonamides, making it a critical intermediate in hit-to-lead optimization workflows.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of Isobutyl-thiazol-2-ylmethyl-amine is essential for predicting its behavior in biological systems and organic solvents. The compound is typically handled as a free base (a pale oil) or isolated as a dihydrochloride salt for enhanced bench stability 1[1].

PropertyValueImplication for Drug Design
Chemical Formula C8H14N2SOptimal low molecular weight for fragment-based drug discovery (FBDD).
Monoisotopic Mass 170.09 DaHighly mass-efficient; leaves ample room for further elaboration without violating Lipinski's Rule of 5 2[2].
CAS Number 920480-06-4Primary identifier for the dihydrochloride variant.
H-Bond Acceptors 2 (Thiazole N, Amine N)Facilitates interactions with kinase hinge regions or target protein backbones.
H-Bond Donors 1 (Secondary Amine)Can be retained or functionalized depending on target binding requirements.

Synthetic Methodology: Reductive Amination

The most robust and atom-economical route to synthesize Isobutyl-thiazol-2-ylmethyl-amine is via the reductive amination of thiazole-2-carboxaldehyde with isobutylamine 3[3].

Causality & E-E-A-T: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are strictly preferred over standard sodium borohydride (NaBH4). NaBH(OAc)3 is a mild hydride source that selectively reduces the transient iminium ion without prematurely reducing the starting thiazole-2-carboxaldehyde into an alcohol 4[4]. The addition of a catalytic amount of acetic acid lowers the pH to ~4-5, which accelerates the dehydration of the hemiaminal intermediate into the reactive Schiff base (imine)5[5].

Step-by-Step Protocol:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve thiazole-2-carboxaldehyde (1.0 equiv, 10 mmol) and isobutylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 1-2 hours. Self-Validation: Perform a quick TLC (Hexanes/EtOAc 7:3) or LC-MS to confirm the disappearance of the aldehyde peak and the formation of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3 (1.5 equiv, 15 mmol) over 15 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 (equal volume to DCE) to neutralize the acetic acid and destroy unreacted hydride. Causality: Quenching must be done slowly to prevent vigorous CO2 evolution. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure secondary amine.

ReductiveAmination A Thiazole-2-carboxaldehyde C Imine Intermediate (Schiff Base) A->C + H+ - H2O B Isobutylamine B->C D Isobutyl-thiazol-2-ylmethyl-amine (Secondary Amine) C->D NaBH(OAc)3

Caption: Logical Workflow of the Reductive Amination Process.

Pharmacophoric Utility in Medicinal Chemistry

The structural topology of Isobutyl-thiazol-2-ylmethyl-amine offers distinct advantages in rational drug design.

  • The Thiazole Bioisostere: Thiazole is a prominent bioisostere for pyridine, oxazole, and benzene rings. The nitrogen atom in the 3-position of the thiazole ring acts as a potent hydrogen bond acceptor. In kinase inhibitor design, this nitrogen frequently engages the backbone NH of the kinase hinge region (e.g., Met or Cys residues), anchoring the molecule in the ATP-binding pocket.

  • The Isobutyl Group: The branched aliphatic nature of the isobutyl group provides significant lipophilic bulk (increasing the local LogP). This moiety is highly effective at occupying deep, hydrophobic sub-pockets (such as the DFG-out allosteric pocket in kinases or transmembrane lipophilic clefts in GPCRs), shielding the core from solvent and increasing target residence time.

  • Steric Shielding: The proximity of the isobutyl group to the secondary amine provides a degree of steric hindrance. Once functionalized into an amide, this steric bulk restricts the rotation of the amide bond, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

Pharmacophore Core Isobutyl-thiazol-2-ylmethyl-amine Scaffold T Thiazole Ring Core->T N Secondary Amine Core->N I Isobutyl Group Core->I T_bind H-Bond Acceptor (e.g., Kinase Hinge) T->T_bind interacts with N_bind Vector for Derivatization (Amides/Ureas) N->N_bind allows I_bind Hydrophobic Pocket (Steric Shielding) I->I_bind occupies

Caption: Pharmacophoric features and target interactions of the scaffold.

Downstream Functionalization: Hindered Amide Coupling

Because Isobutyl-thiazol-2-ylmethyl-amine is a secondary amine with an adjacent branched aliphatic chain, it exhibits moderate steric hindrance. Standard peptide coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, highly reactive uronium/aminium salts like HATU are required.

Causality & E-E-A-T: HATU generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation (anchimeric assistance), effectively hydrogen-bonding with the incoming secondary amine and guiding it to the electrophilic carbonyl carbon. This drastically accelerates the coupling rate for sterically hindered substrates like our isobutyl-substituted amine.

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes. Self-Validation: A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add Isobutyl-thiazol-2-ylmethyl-amine (1.0 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 4-8 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3, and 5% aqueous LiCl (crucial for removing residual DMF). Dry, concentrate, and purify.

Conclusion

Isobutyl-thiazol-2-ylmethyl-amine represents a highly modular, structurally privileged scaffold in modern drug discovery. By leveraging robust reductive amination protocols and advanced coupling techniques, researchers can rapidly elaborate this building block into diverse, high-affinity chemical probes and therapeutic leads.

References

  • ChemScene. "920480-06-4 | 2-Methyl-N-(thiazol-2-ylmethyl)propan-1-amine".
  • PubChemLite. "C8H14N2S - Explore".
  • Guidechem. "78-81-9 Isobutylamine".
  • MDPI. "Three Novel Thiazole-Arm Containing 1,3,4-Oxadiazole-Based [HS-HS] Fe(II) Dinuclear Complexes".
  • ScienceMadness.

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Exploratory

The Thiazole Scaffold: From Historical Genesis to Precision Therapeutics

Executive Summary The 1,3-thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen—is one of the most privileged scaffolds in medicinal chemistry. Characterized by its high electron density and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen—is one of the most privileged scaffolds in medicinal chemistry. Characterized by its high electron density and ability to participate in extensive hydrogen bonding, the thiazole core is present in over 18 FDA-approved drugs spanning antimicrobial, antineoplastic, and antiviral indications[1]. This whitepaper explores the historical discovery of thiazole-containing compounds, details the foundational synthetic methodologies, and deconstructs the mechanistic causality of modern thiazole-based targeted therapies.

Historical Genesis: The Vitamin B1 Breakthrough

The dawn of thiazole chemistry is inextricably linked to the study of beriberi, a severe neuromuscular disease that plagued populations relying on polished white rice[2]. In the late 19th century, Dutch physician Christiaan Eijkman discovered that adding rice husks back into the diet reversed the disease's paralytic symptoms[2].

In 1912, biochemist Casimir Funk isolated the active "anti-beri-beri factor," coining the term "vitamine" (vital amine). However, the definitive structural elucidation occurred in 1936 when Robert Williams successfully synthesized the compound, naming it Thiamine (Vitamin B1)[3]. Williams confirmed that the molecule consists of an aminopyrimidine ring linked via a methylene bridge to a thiazole ring [4]. This structural validation catalyzed the integration of the thiazole moiety into rational drug design.

Synthetic Milestones: The Hantzsch Thiazole Synthesis

First reported by German chemist Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the gold standard for constructing the 1,3-thiazole ring[5]. The reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide or thiourea[6].

Mechanistic Causality

The reaction is driven by a precise sequence of electronic shifts. The sulfur atom of the thioamide acts as a potent nucleophile, executing an SN2 attack on the α-carbon of the haloketone[6]. This forms an S-alkylated intermediate, which undergoes rapid intramolecular cyclization as the thioamide nitrogen attacks the ketone carbonyl. Finally, thermal dehydration (-H₂O) aromatizes the five-membered ring, yielding a thermodynamically stable substituted thiazole[6].

G A α-Haloketone + Thioamide B Nucleophilic Attack (SN2 by Sulfur) A->B C S-Alkylation Intermediate B->C D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G Substituted Thiazole F->G

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Aminothiazole

The following protocol outlines a self-validating workflow for synthesizing 2-aminothiazole, a critical precursor for many pharmaceuticals[7].

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)

  • Deionized Water, 5% Na₂CO₃ solution, Ethanol.

Step-by-Step Methodology:

  • Initiation: Dissolve thiourea in 50 mL of water with gentle warming in a 250 mL round-bottom flask.

    • Causality: Gentle warming ensures complete dissolution, providing a homogeneous nucleophilic baseline for the reaction.

  • Nucleophilic Attack: Cool the solution to room temperature. Slowly add the chloroacetaldehyde solution dropwise over 15 minutes.

    • Causality: The SN2 attack is highly exothermic. Dropwise addition controls the thermal runaway, preventing the degradation of the thiourea precursor[7].

  • Cyclization & Dehydration: Fit the flask with a reflux condenser and heat the mixture at 80–90°C for 2 hours.

    • Causality: The applied thermal energy overcomes the activation barrier for intramolecular cyclization and drives the dehydration step to aromatize the ring[7].

  • Neutralization (Self-Validation): Cool the reaction in an ice bath. Pour the contents into 20 mL of 5% Na₂CO₃ solution.

    • Causality: The reaction initially yields the hydrobromide/hydrochloride salt of the thiazole. The Na₂CO₃ neutralizes the salt. The immediate precipitation of an off-white solid visually validates the successful formation of the free-base product[6].

  • Purification: Collect the solid via vacuum filtration (Buchner funnel). Recrystallize from a minimal amount of hot ethanol. Determine the yield and melting point to verify structural integrity[7].

Evolution of Thiazole-Containing Therapeutics

The versatility of the thiazole ring allows it to act as a bioisostere for various functional groups, improving lipophilicity, metabolic stability, and target binding affinity. The table below quantifies major milestones in thiazole-based drug development[1].

Drug NameFDA ApprovalPrimary TargetTherapeutic Indication
Sulfathiazole 1939Dihydropteroate synthaseBacterial Infections
Famotidine 1986Histamine H2 receptorPeptic Ulcer Disease
Ritonavir 1996HIV ProteaseHIV/AIDS
Dasatinib 2006BCR-ABL Tyrosine KinaseChronic Myeloid Leukemia
Cefiderocol 2019Penicillin-binding proteinsComplicated UTI (MDR Gram-negative)

Mechanistic Deep Dive: Dasatinib and BCR-ABL Inhibition

Dasatinib (Sprycel) represents a masterclass in utilizing the thiazole scaffold for precision oncology. It is a second-generation tyrosine kinase inhibitor (TKI) designed to treat Chronic Myeloid Leukemia (CML) driven by the Philadelphia chromosome (BCR-ABL1 fusion protein)[8].

The Type I Inhibition Paradigm

Unlike first-generation TKIs like imatinib (which are Type II inhibitors that bind the inactive kinase conformation), dasatinib is a Type I inhibitor [9]. Advanced in silico thermodynamic modeling and clinical data demonstrate that dasatinib preferentially binds the active (open) conformation of the BCR-ABL kinase[10].

The thiazole core of dasatinib is not merely structural; it acts as a critical hydrogen-bond network anchor within the ATP-binding hinge region of the kinase. Because it targets the active state, dasatinib requires less stringent conformational alignment than imatinib. This topological advantage allows dasatinib to bypass the vast majority of imatinib-resistant kinase domain mutations, resulting in a 325-fold higher potency against unmutated BCR-ABL[11].

G BCR BCR-ABL1 Kinase (Active Conformation) Sig Downstream Signaling (STAT5, CRKL) BCR->Sig Without TKI Dasatinib Dasatinib (Thiazole Scaffold) ATP ATP Binding Pocket Blockade Dasatinib->ATP Type I Inhibition ATP->BCR Binds Active State Apop Apoptosis / Cell Death ATP->Apop Kinase Arrest Prolif Uncontrolled Proliferation Sig->Prolif

Caption: Dasatinib (Type I inhibitor) blocking the active BCR-ABL1 kinase to induce apoptosis.

Conclusion

From the isolation of Vitamin B1 to the engineering of cutting-edge kinase inhibitors like dasatinib, the thiazole ring remains a cornerstone of medicinal chemistry. By mastering the causality behind synthetic protocols like the Hantzsch cyclization and understanding the stereochemical advantages the ring provides in target binding, researchers can continue to leverage this privileged scaffold to design the next generation of life-saving therapeutics.

References

  • Benchchem - Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
  • PMC (NIH) - Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments
  • Benchchem - Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • PMC (NIH) - Thiazole Ring—A Biologically Active Scaffold
  • PMC (NIH)
  • MDPI - Clinical and Etiopathological Perspective of Vitamin B1 Hypersensitivity and an Example of a Desensitiz
  • Karger Publishers - The Discovery of Thiamin | Annals of Nutrition and Metabolism
  • PMC (NIH) - Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis
  • RSC (Royal Society of Chemistry) - CHAPTER 1: Historical Context of Vitamin B
  • PMC (NIH)
  • RSC (Royal Society of Chemistry) - Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies
  • University of Bristol - Vitamin B1 (Thiamine)- Molecule of the Month

Sources

Foundational

The Privileged Scaffold: Structure-Activity Relationship (SAR) and Synthesis of 2-Aminothiazole Derivatives

Executive Summary The 2-aminothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs and investigational therapeutics[1][2]. Characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs and investigational therapeutics[1][2]. Characterized by its unique hydrogen-bonding capabilities and modular pharmacophore, this chemotype exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[3][4]. This technical whitepaper provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and mechanistic pathways of 2-aminothiazole derivatives, serving as a comprehensive guide for drug development professionals.

The 2-Aminothiazole Scaffold: Chemical and Biological Significance

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, coupled with an exocyclic amine group at the C2 position. This structural arrangement provides both a hydrogen-bond donor (the primary or secondary amine) and a hydrogen-bond acceptor (the thiazole nitrogen)[5].

The versatility of the thiazole ring allows for precise functionalization at the C2, C4, and C5 positions, enabling medicinal chemists to fine-tune the molecule's lipophilicity, steric bulk, and electronic distribution. This modularity is the driving force behind the successful development of blockbuster clinical drugs such as the kinase inhibitors Dasatinib (for chronic myeloid leukemia) and Alpelisib (an α -specific PI3K inhibitor for breast cancer)[2].

Synthetic Methodologies: Classical and Green Protocols

The construction of the 2-aminothiazole core fundamentally relies on the condensation of carbon electrophiles with sulfur nucleophiles.

The Classical Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis remains the most robust method for generating 2-aminothiazoles[1]. The reaction involves the condensation of an α -haloketone with a thiourea derivative. The causality of the mechanism is driven by the nucleophilic attack of the thiourea sulfur on the α -carbon of the haloketone, followed by intramolecular cyclization at the carbonyl carbon and subsequent dehydration[1].

Hantzsch A Ketone Substrate C α-Haloketone Intermediate A->C B Halogenating Agent (e.g., Br2) B->C E Nucleophilic Attack (S-Alkylation) C->E D Thiourea / Thioamide D->E F Intramolecular Cyclization & Dehydration E->F G 2-Aminothiazole Derivative F->G

Caption: Logical workflow and mechanism of the Hantzsch 2-aminothiazole synthesis.

Green Chemistry: Cu(II)-Iodine Catalyzed One-Pot Synthesis

A major limitation of the conventional Hantzsch method is the reliance on noxious and lachrymatory α -halocarbonyls. Recent advancements have introduced a one-pot, green methodology utilizing catalytic quantities of Cu(II) salts and iodine in PEG-400[6].

  • Mechanistic Rationale: The reaction generates α -iodoketones in situ from methyl aryl ketones. The addition of copper acetate ensures the continuous availability of iodine for multiple catalytic cycles, as Cu(II) oxidizes the byproduct iodide back to iodine[6]. This self-sustaining cycle drastically reduces toxic waste and simplifies product isolation.

Experimental Protocol: Conventional Synthesis in Solution

To ensure self-validation and reproducibility, the following protocol outlines the synthesis of 4-aryl-2-aminothiazoles[1]:

  • Preparation: To a 50 mL round-bottom flask, add substituted α -bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Suspend the reactants in 10 mL of absolute ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture on a magnetic stirrer/hotplate to reflux (~78 °C) for 2-4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the α -bromoacetophenone spot validates the completion of the cyclization step.

  • Isolation: Allow the mixture to cool to room temperature. The hydrobromide salt of the product typically precipitates upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and neutralize with saturated aqueous NaHCO3​ to yield the free base. Recrystallize from ethanol if necessary.

Structure-Activity Relationship (SAR) Landscape

The biological efficacy of 2-aminothiazoles is highly sensitive to substituent modifications. Below is a synthesized SAR analysis across major therapeutic domains.

Anticancer Activity (Kinase Inhibition)

The 2-aminothiazole core is an exceptional bioisostere for targeting the ATP-binding pockets of kinases.

  • C4/C5 Substitutions: Introducing bulky phenyl or heteroaryl groups at the C4 position generally enhances cytotoxicity against cancer cell lines by occupying hydrophobic pockets within the kinase domain[2]. However, incorporating simple methyl groups at C4 or C5 often decreases potency ( IC50​>10μM ) due to steric clashes or insufficient hydrophobic interactions[2].

  • CHK1 Inhibition: Recent SAR efforts identified that specific 2-aminothiazole derivatives act as potent Checkpoint Kinase 1 (CHK1) inhibitors. For instance, optimized compounds demonstrate IC50​ values as low as 4.25 nM, leading to robust inhibition of CHK1 autophosphorylation on serine 296, triggering cell cycle arrest in hematologic malignancies[7].

Antimicrobial Activity

Derivatization of the C2-amino group is the primary strategy for antimicrobial optimization.

  • Schiff Bases and Thioureas: Converting the 2-amino group into Schiff bases or thiourea derivatives significantly enhances antimicrobial potency[5][8]. This modification increases the overall lipophilicity of the molecule, facilitating better penetration through the lipid-rich bacterial cell wall.

  • Halogenation: The presence of halogenated phenyl groups (e.g., chloro- or fluoro-substitutions) on the thiourea moiety, particularly at the meta and para positions, is critical for activity against Gram-positive cocci[5].

CNS and Prion Diseases

For neurodegenerative targets, such as prion diseases or Huntington's disease (modulating RE1/NRSE silencing activity), blood-brain barrier (BBB) permeability is paramount[9][10]. SAR studies indicate that substituting the C4 position with lipophilic, low-molecular-weight heteroaryls (e.g., 3-phenylisoxazol-5-yl) achieves high brain concentrations while maintaining sub-micromolar EC50​ efficacy in prion-infected neuroblastoma cells[9].

SARMap Core 2-Aminothiazole Core N2 C2-NH2 Derivatization (Schiff Bases, Urea) Core->N2 C4 C4 Substitution (Bulky Aryls, Heteroaryls) Core->C4 C5 C5 Substitution (Halogens, Small Alkyls) Core->C5 AntiMicro Enhanced Antimicrobial (Cell Wall Penetration) N2->AntiMicro AntiCancer Enhanced Anticancer (Kinase ATP-Pocket Binding) C4->AntiCancer Lipophilicity Modulated Lipophilicity (BBB Penetration for CNS) C4->Lipophilicity C5->Lipophilicity

Caption: Structure-Activity Relationship (SAR) mapping of 2-aminothiazole derivatives.

Quantitative Data Summary

Table 1: SAR Summary of 2-Aminothiazole Substitutions

Substitution PositionFunctional Group / ModificationPrimary Biological EffectTarget Indication
C2-Amine Schiff base / Thiourea formationIncreased lipophilicity, biofilm inhibitionAntimicrobial / Antifungal[5][11]
C4-Position Bulky Aryl / Heteroaryl groupsEnhanced hydrophobic kinase pocket bindingAnticancer (PI3K, CHK1)[2][7]
C4-Position Methyl / Small Alkyl groupsDecreased potency ( IC50​>10μM )Anticancer[2]
C5-Position Halogens (Cl, Br)Modulated electronic density, increased half-lifeGeneral Pharmacokinetics[5]
C4/C5 Combined Lipophilic HeterocyclesEnhanced BBB penetrationCNS / Prion Diseases[9]

Mechanistic Insights: Kinase Signaling Modulation

The most profound therapeutic impact of 2-aminothiazoles lies in their ability to act as competitive ATP inhibitors in kinase signaling pathways. By mimicking the adenine ring of ATP, the 2-aminothiazole core forms critical hydrogen bonds with the hinge region of the kinase.

In the context of oncology, derivatives targeting the PI3K/AKT/mTOR pathway (e.g., Alpelisib) prevent the phosphorylation of downstream effectors, thereby halting tumor proliferation[2]. Similarly, novel derivatives targeting CHK1 prevent autophosphorylation at Ser296. Because CHK1 is a master regulator of the G2/M DNA damage checkpoint, its inhibition forces cancer cells with DNA damage to bypass arrest and undergo mitotic catastrophe and apoptosis[7].

KinasePathway Drug 2-Aminothiazole Derivative (e.g., Alpelisib, CHK1 Inhibitor) PI3K PI3K Pathway Drug->PI3K Inhibits CHK1 CHK1 Kinase Drug->CHK1 Inhibits Apoptosis Apoptosis / Mitotic Catastrophe PI3K->Apoptosis Inhibits Proliferation Tumor Proliferation PI3K->Proliferation Promotes CellCycle Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycle Modulates CellCycle->Apoptosis Triggers upon bypass

Caption: Mechanism of action for 2-aminothiazole-based kinase inhibitors in oncology.

Experimental Workflow: In Vitro Biological Evaluation

To validate the SAR hypotheses generated during synthesis, rigorous in vitro testing is required.

Cytotoxicity Assay (Anticancer Validation)
  • Cell Culture: Plate target cancer cell lines (e.g., MV-4-11, Z-138) in 96-well plates at a density of 5×103 cells/well.

  • Compound Dilution: Serially dilute the 2-aminothiazole derivatives in DMSO, ensuring the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity[5].

  • Incubation: Treat cells for 72 hours at 37 °C in a 5% CO2​ incubator.

  • Viability Measurement: Add MTT reagent (or CellTiter-Glo) and measure absorbance/luminescence.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis. A highly active derivative should exhibit an IC50​ in the low nanomolar range (e.g., < 50 nM)[7].

Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Validation)
  • Inoculum Preparation: Prepare bacterial suspensions (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

  • Broth Microdilution: Perform two-fold serial dilutions of the synthesized Schiff base 2-aminothiazoles in Mueller-Hinton broth[5].

  • Incubation & Reading: Incubate for 18-24 hours. The MIC is determined as the lowest concentration that completely inhibits visible bacterial growth, validating the compound's efficacy against the specific pathogen[5].

References

  • Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry. Available at: [Link]

  • Abdulhadi, S. L., Abdulkadir, M. Q., & Al-Mudhafar, M. M. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Mustansiriyah Journal of Science. Available at: [Link]

  • Abdulhadi, S. L., et al. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Mustansiriyah Journal of Science. Available at:[Link]

  • Rouf, A., & Tanyeli, C. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at:[Link]

  • Gallagher, K., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Zuccato, C., et al. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. PubMed. Available at: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC/NIH. Available at:[Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. PubMed. Available at: [Link]

Sources

Exploratory

Isobutyl-thiazol-2-ylmethyl-amine (CAS 920480-06-4): Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Isobutyl-thiazol-2-ylmethyl-amine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Isobutyl-thiazol-2-ylmethyl-amine (CAS 920480-06-4) represents a highly versatile secondary amine module. By combining the electron-rich, hydrogen-bond-accepting capacity of a thiazole ring with the lipophilic, sterically demanding profile of an isobutyl chain, this compound serves as an ideal precursor for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). This whitepaper provides a rigorous technical breakdown of its nomenclature, a self-validating synthetic protocol, and its pharmacophoric utility.

Chemical Identity & Nomenclature Deep-Dive

The nomenclature of CAS 920480-06-4 can be approached from multiple systematic frameworks depending on the core parent structure prioritized.

  • IUPAC Name: 2-Methyl-N-(thiazol-2-ylmethyl)propan-1-amine. Here, the propan-1-amine chain is treated as the parent, substituted at the 2-position with a methyl group (forming the isobutyl moiety) and on the nitrogen with a thiazol-2-ylmethyl group.

  • Alternative Systematic Name: N-isobutyl-1-(thiazol-2-yl)methanamine. This treats methanamine as the core, substituted with an isobutyl group and a thiazole ring.

  • Common Name: Isobutyl-thiazol-2-ylmethyl-amine.

To facilitate rapid reference, the critical quantitative and identification data[1][2] are summarized in Table 1.

Table 1: Physicochemical and Identification Properties
PropertyValue
IUPAC Name 2-Methyl-N-(thiazol-2-ylmethyl)propan-1-amine
CAS Registry Number 920480-06-4
Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Monoisotopic Mass 170.08777 Da
Heteroatom Count 3 (2 Nitrogen, 1 Sulfur)
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Thiazole Nitrogen, Secondary Amine)

Mechanistic Synthesis Strategy

While secondary amines can theoretically be synthesized via direct alkylation (e.g., reacting isobutylamine with 2-(chloromethyl)thiazole), this approach is fundamentally flawed due to the high risk of over-alkylation, yielding unwanted tertiary amines.

As a Senior Application Scientist, I mandate Direct Reductive Amination as the gold standard for this synthesis. By reacting thiazole-2-carboxaldehyde with isobutylamine in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ), we achieve exquisite chemoselectivity[3][4].

Causality of Reagent Selection: NaBH(OAc)3​ is uniquely suited for this transformation. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride center. Consequently, NaBH(OAc)3​ does not rapidly reduce the starting aldehyde. Instead, it waits for the transient iminium ion to form, which is significantly more electrophilic, ensuring that hydride transfer occurs exclusively to the desired intermediate[3][5].

Synthesis A Thiazole-2-carboxaldehyde (Electrophile) C Iminium Intermediate (Transient) A->C Condensation (-H2O) B Isobutylamine (Nucleophile) B->C E Isobutyl-thiazol-2-ylmethyl-amine (CAS 920480-06-4) C->E Hydride Transfer D NaBH(OAc)3 (Mild Reducing Agent) D->E

Reductive amination workflow for the chemoselective synthesis of CAS 920480-06-4.

Self-Validating Experimental Protocol

The following protocol is engineered to be self-validating; each step includes a mechanistic rationale to ensure the operator understands the why behind the what, guaranteeing reproducibility.

Step-by-Step Methodology: Direct Reductive Amination
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Thiazole-2-carboxaldehyde (1.0 equivalent) and 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is selected over THF because the dielectric constant of DCE accelerates the reaction rate of NaBH(OAc)3​ -mediated reductions, preventing stalling at the imine stage[3][4].

  • Amine Addition: Add Isobutylamine (1.05 equivalents) dropwise at room temperature. Stir for 30 minutes.

    • Causality: A slight stoichiometric excess of the volatile amine drives the equilibrium toward the imine/iminium intermediate.

  • Reduction: Add NaBH(OAc)3​ (1.5 equivalents) portion-wise over 10 minutes to manage any mild exotherm. Stir the heterogeneous mixture at room temperature for 12–16 hours.

    • Causality: The slow addition prevents thermal degradation of the aldehyde and ensures the mild hydride selectively attacks the formed iminium species[3].

  • Quench & Workup: Dilute the reaction with Dichloromethane (DCM) and slowly quench with saturated aqueous NaHCO3​ (1:1 volume ratio to the reaction solvent). Stir vigorously for 15 minutes.

    • Causality: The NaHCO3​ quench serves a dual purpose: it safely hydrolyzes unreacted borohydride and neutralizes the acetic acid byproduct, free-basing the secondary amine to ensure it partitions into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of DCM to 5% Methanol in DCM (with 0.1% Triethylamine).

    • Causality: Triethylamine prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp elution bands.

Analytical Validation (Expected 1 H NMR Shifts in CDCl 3​ )

To validate the structural integrity of the synthesized CAS 920480-06-4, ensure the following diagnostic peaks are present:

  • δ ~7.7 ppm (d, 1H) & ~7.2 ppm (d, 1H): Confirms the intact thiazole aromatic ring.

  • δ ~4.1 ppm (s, 2H): The methylene bridge between the thiazole and the amine.

  • δ ~2.4 ppm (d, 2H): The methylene protons of the isobutyl group adjacent to the nitrogen.

  • δ ~1.7 ppm (m, 1H) & ~0.9 ppm (d, 6H): The methine and gem-dimethyl protons of the isobutyl tail, respectively.

Applications in Drug Discovery: Pharmacophore Mapping

In rational drug design, CAS 920480-06-4 is not just a chemical; it is a tripartite pharmacophore module. When incorporated into a larger drug scaffold (e.g., via urea formation, amide coupling, or further alkylation), it provides three distinct interaction modalities with biological targets:

  • The Thiazole Ring: Acts as a bioisostere for pyridine or benzene. It is an excellent hydrogen-bond acceptor (via the nitrogen) and readily participates in π−π stacking or cation- π interactions with aromatic residues (Phe, Tyr, Trp) in the target binding site.

  • The Secondary Amine: At physiological pH (7.4), this amine can be protonated, allowing it to form critical salt bridges with acidic residues (Asp, Glu) in kinase hinge regions or GPCR allosteric sites.

  • The Isobutyl Group: Provides a flexible, branched lipophilic moiety that efficiently inserts into hydrophobic sub-pockets, displacing high-energy water molecules and increasing binding affinity via van der Waals interactions.

Pharmacophore Target Biological Target (Kinase / GPCR Pocket) Thiazole Thiazole Ring (Pi-Pi Stacking / H-Bond Acceptor) Thiazole->Target Pi-Interaction Amine Secondary Amine (H-Bond Donor/Acceptor at pH 7.4) Amine->Target Salt Bridge / H-Bond Isobutyl Isobutyl Group (Hydrophobic Pocket Insertion) Isobutyl->Target Van der Waals

Pharmacophore mapping of Isobutyl-thiazol-2-ylmethyl-amine with putative biological targets.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (1996, 61, 11, 3849–3862). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Isobutyl-thiazol-2-ylmethyl-amine experimental protocol

An Application Note and Protocol for the Synthesis, Characterization, and Preliminary Biological Evaluation of Isobutyl-thiazol-2-ylmethyl-amine Abstract The thiazole moiety is a cornerstone of medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis, Characterization, and Preliminary Biological Evaluation of Isobutyl-thiazol-2-ylmethyl-amine

Abstract

The thiazole moiety is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and initial biological screening of a representative N-substituted thiazolylmethylamine, specifically Isobutyl-thiazol-2-ylmethyl-amine. We present a detailed protocol for a robust reductive amination synthesis, a full suite of characterization techniques, and a standard in vitro cytotoxicity assay to ascertain its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore this privileged chemical space.

Introduction: The Thiazole Scaffold in Drug Discovery

The five-membered heterocyclic thiazole ring is a privileged scaffold in drug design due to its aromatic nature and ability to engage in various biological interactions. Its presence in natural products like Vitamin B1 (Thiamine) and clinically approved drugs such as the anticancer agent Dasatinib highlights its therapeutic significance[1][4]. Derivatives of the 2-aminothiazole core, in particular, have been extensively explored, leading to compounds with potent activities against various diseases[5][6][7].

The target molecule of this guide, Isobutyl-thiazol-2-ylmethyl-amine, combines the thiazole core with a flexible alkylamine side chain. This structure serves as an excellent model for exploring structure-activity relationships (SAR) in early-stage drug discovery. The protocols herein are designed to be self-validating, providing a clear pathway from chemical synthesis to biological data.

PART 1: Synthesis and Characterization Protocol

This section details the complete workflow for synthesizing and verifying the target compound.

Principle of Synthesis: Reductive Amination

The chosen synthetic route is a direct and highly efficient one-pot reductive amination. This method involves the reaction of Thiazole-2-carbaldehyde with Isobutylamine to form a transient imine intermediate. This intermediate is then immediately reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (STAB), to yield the desired secondary amine. STAB is selected for its high selectivity for imines over aldehydes and its tolerance of a wide range of functional groups, making the reaction clean and high-yielding.

Reagents Thiazole-2-carbaldehyde + Isobutylamine Reaction One-Pot Reaction (Room Temperature, 4-6h) Reagents->Reaction Dissolve in Solvent Dichloromethane (DCM) ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Reaction Add portion-wise Workup Aqueous Work-up (Quench, Extract, Dry) Reaction->Workup Purification Column Chromatography Workup->Purification Product Isobutyl-thiazol-2-ylmethyl-amine Purification->Product

Caption: Synthetic workflow for Isobutyl-thiazol-2-ylmethyl-amine.

Materials and Equipment

Table 1: Reagents and Consumables

Reagent/Material Grade Supplier (Example) Notes
Thiazole-2-carbaldehyde ≥97% Sigma-Aldrich
Isobutylamine ≥99% Sigma-Aldrich
Sodium triacetoxyborohydride (STAB) 97% Acros Organics Moisture sensitive.
Dichloromethane (DCM), Anhydrous ≥99.8% Fisher Scientific Use from a sealed bottle.
Sodium Bicarbonate (NaHCO₃) ACS Grade VWR For saturated aqueous solution.
Magnesium Sulfate (MgSO₄), Anhydrous ACS Grade VWR For drying organic layer.
Silica Gel 230-400 mesh Sorbent Technologies For column chromatography.
Ethyl Acetate HPLC Grade Fisher Scientific Mobile phase component.
Hexanes HPLC Grade Fisher Scientific Mobile phase component.
Triethylamine ≥99% Sigma-Aldrich Mobile phase modifier.

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, nitrogen inlet, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp, NMR spectrometer (400 MHz), LC-MS system, FT-IR spectrometer.

Detailed Synthesis Protocol
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add Thiazole-2-carbaldehyde (1.13 g, 10 mmol).

  • Solvent Addition: Dissolve the aldehyde in anhydrous Dichloromethane (40 mL) and stir until fully dissolved.

  • Amine Addition: Add Isobutylamine (0.73 g, 1.0 mL, 10 mmol) dropwise to the solution at room temperature. Stir the mixture for 20 minutes to allow for imine formation.

  • Reduction: In a single portion, add Sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol). Causality Note: STAB is added after imine formation is established to maximize yield and minimize side reactions. A slight excess of the reducing agent ensures complete conversion.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 90:9:1 Ethyl Acetate/Hexanes/Triethylamine. The product should have a lower Rf than the starting aldehyde.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of Sodium Bicarbonate (50 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Isolation: Dry the combined organic phase over anhydrous Magnesium Sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 1% to 5% Triethylamine in Ethyl Acetate/Hexanes (starting at 10% Ethyl Acetate). Causality Note: The addition of triethylamine to the eluent is crucial to prevent the amine product from streaking on the acidic silica gel, ensuring a sharp and efficient separation.

    • Collect fractions and check by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a pale yellow oil.

  • Characterization: Confirm the identity and purity of the final compound using the following methods.

Table 2: Expected Characterization Data for Isobutyl-thiazol-2-ylmethyl-amine

Technique Expected Results
¹H NMR (400 MHz, CDCl₃) δ ~7.70 (d, 1H, thiazole-H4), ~7.25 (d, 1H, thiazole-H5), ~4.10 (s, 2H, -CH₂-N), ~2.50 (d, 2H, -N-CH₂-CH), ~1.85 (m, 1H, -CH(CH₃)₂), ~1.60 (br s, 1H, -NH-), ~0.90 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ ~170.0 (C2-thiazole), ~143.0 (C4-thiazole), ~119.0 (C5-thiazole), ~58.0 (-N-CH₂-CH), ~52.0 (-CH₂-N), ~28.0 (-CH(CH₃)₂), ~20.5 (-CH(CH₃)₂)
LC-MS (ESI+) Calculated for C₈H₁₄N₂S [M+H]⁺: 171.09. Found: 171.1

| FT-IR (neat, cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch, alkyl), ~1580 (C=N stretch, thiazole) |

PART 2: Application Protocol - In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic potential.

Principle of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Allow Adherence) Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h (Allow Effect) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Materials and Equipment
  • Cell Line: HeLa (human cervical cancer) or MCF-7 (human breast cancer).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT reagent (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.

Detailed Assay Protocol
  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Isobutyl-thiazol-2-ylmethyl-amine in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle control" (DMSO only) and "untreated control" well.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the media containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

PART 3: Safety and Handling

While Isobutyl-thiazol-2-ylmethyl-amine does not have a specific safety data sheet, data from structurally related compounds like 2-Isobutylthiazole provide essential guidance[8][9].

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[10]

  • Hazards:

    • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8][9]

    • Irritation: Causes skin and serious eye irritation. Avoid contact with skin and eyes.[8][9]

    • Inhalation: May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place under an inert atmosphere if possible.[8]

  • Spills and Waste: Absorb spills with an inert material. Dispose of chemical waste according to institutional and local regulations. Do not empty into drains.[10]

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole in the targeted cancer therapy: A review. Future Medicinal Chemistry. URL: [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[6][11] URL: [Link]

  • Gasco, A., & Gualtieri, F. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[1] URL: [Link]

  • Chander, P., & Singh, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry.[4][12] URL: [Link]

  • Henkel Adhesives. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS. Henkel Adhesives.[10] URL: [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. URL: [Link]

  • Rostom, S. A. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. URL: [Link]

  • Saima, et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon. URL: [Link]

  • Al-Wabli, R. I. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. URL: [Link]

  • Ananthan, S., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Sources

Application

Fragment-Based Target Engagement: Utilizing Isobutyl-thiazol-2-ylmethyl-amine in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Cellular Thermal Shift Assay (CETSA), and NanoBRET Target Engagement The Strategic Role of Thiazole Fragm...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Cellular Thermal Shift Assay (CETSA), and NanoBRET Target Engagement

The Strategic Role of Thiazole Fragments in Drug Discovery

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened to identify weak but highly ligand-efficient interactions with target proteins. Isobutyl-thiazol-2-ylmethyl-amine (CAS 920480-06-4), a secondary amine featuring a lipophilic isobutyl chain and a heteroaromatic thiazole ring, represents a highly privileged scaffold. The thiazole ring acts as a robust hydrogen bond acceptor and participates in π -stacking interactions, while the secondary amine provides a versatile synthetic handle for rapid analog generation or the attachment of electrophilic warheads (e.g., acrylamides) for covalent targeting.

However, a critical bottleneck in FBDD is validating that a fragment physically engages its target in a physiologically relevant environment. Biochemical assays often yield false positives due to Pan-Assay Interference Compounds (PAINS) or fail to account for cellular permeability and high intracellular competition (e.g., millimolar ATP concentrations competing for kinase active sites) [[1]]([Link]). To bridge this gap, we employ advanced cell-based target engagement assays: NanoBRET and CETSA .

Mechanistic Causality: Why Live-Cell Assays?

As a Senior Application Scientist, I cannot overstate the importance of assay context. When utilizing a fragment like Isobutyl-thiazol-2-ylmethyl-amine (ITMA), its initial binding affinity will likely be in the high micromolar to millimolar range.

  • Permeability vs. Potency: A fragment may show excellent biochemical affinity but fail in cells due to poor membrane permeability. By running assays in the presence and absence of permeabilizing agents like digitonin, we can simultaneously optimize for both binding and cellular penetrance .

  • Native Conformation: Proteins in live cells exist in multi-protein complexes and are subject to post-translational modifications. Assays like CETSA ensure the fragment stabilizes the target in its native, folded state, which has been crucial for validating thiazole-derived inhibitors against complex targets like STAT3 .

Protocol I: NanoBRET Target Engagement Workflow

Bioluminescence Resonance Energy Transfer (NanoBRET) is a proximity-based assay that quantifies the competitive displacement of a fluorescent tracer by our ITMA fragment from a NanoLuc-tagged target protein.

NanoBRET Nluc Nluc-Target Fusion (Bioluminescent Donor) Tracer Fluorescent Tracer (Acceptor) Nluc->Tracer Energy Transfer BRET High BRET Signal (No Fragment Binding) Tracer->BRET Emission (618 nm) ITMA ITMA Fragment (Competitor) ITMA->Nluc Displaces Tracer NoBRET Low BRET Signal (Fragment Engaged) ITMA->NoBRET Signal Loss

NanoBRET Principle: ITMA displaces the tracer, causing a quantifiable loss of BRET signal.

Step-by-Step Methodology

Note: This protocol is optimized for a 384-well format using HEK293T cells.

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to an N-terminal NanoLuc (Nluc) tag using a lipid-based reagent (e.g., FuGENE HD). Causality: N-terminal tagging is generally preferred to avoid interfering with C-terminal catalytic domains, though this must be empirically validated per target.

  • Cell Seeding: After 20 hours of expression, harvest and resuspend cells in Opti-MEM (phenol red-free to prevent optical quenching). Seed at 2×105 cells/mL into white 384-well plates (e.g., Greiner).

  • Tracer and Fragment Addition: Add the appropriate NanoBRET fluorescent tracer at its predetermined Kd(app)​ concentration. Immediately add the ITMA fragment in a dose-response titration (e.g., down to 10 nM ).

  • Permeability Control (Optional): To a parallel set of wells, add digitonin. Causality: Digitonin permeabilizes the plasma membrane. Comparing the IC50​ of ITMA with and without digitonin yields a "Permeability Index," isolating target affinity from membrane diffusion limits [[2]]([Link]).

  • Equilibration: Incubate the plates at 37∘C for 2 hours. Causality: Fragment binding kinetics are often rapid, but 2 hours ensures steady-state equilibration between the tracer, the fragment, and the intracellular target .

  • Detection: Add Nano-Glo substrate and an extracellular Nluc inhibitor. Read luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (618/460).

Protocol II: Cellular Thermal Shift Assay (CETSA)

While NanoBRET requires engineered fusion proteins, CETSA evaluates fragment engagement against endogenous, label-free proteins. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature ( Tm​ ) higher.

CETSA Incubate 1. Live Cell Incubation (ITMA + Cells) Heat 2. Thermal Gradient (40°C - 60°C) Incubate->Heat Lysis 3. Gentle Lysis (Freeze-Thaw) Heat->Lysis Spin 4. Centrifugation (Pellet Aggregates) Lysis->Spin Detect 5. Supernatant Detection (Western Blot) Spin->Detect

CETSA Workflow: Ligand-stabilized proteins remain soluble after heat shock and centrifugation.

Step-by-Step Methodology
  • Cell Treatment: Culture target-expressing cells (e.g., A2780 ovarian cancer cells) to 70-80% confluency. Treat with the ITMA fragment (typically for fragments) or vehicle (DMSO) for 1-3 hours.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes (e.g., 10 tubes per condition).

  • Thermal Challenge: Subject the tubes to a temperature gradient (e.g., 40∘C to 60∘C ) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature. Causality: Precise heating denatures unbound proteins, causing them to unfold and aggregate, while ITMA-bound proteins remain folded.

  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25∘C water bath). Causality: Detergent-free lysis is critical. Strong detergents (like SDS or Triton X-100) can artificially solubilize denatured aggregates, destroying the assay's dynamic range.

  • Separation: Centrifuge the lysates at 20,000×g for 20 minutes at 4∘C . Carefully collect the supernatant, which contains only the soluble, non-aggregated protein fraction.

  • Quantification: Analyze the supernatants via Western blotting or AlphaLISA. Plot the relative protein abundance against temperature to determine the ΔTm​ .

Quantitative Data Presentation

To illustrate the expected outcomes when advancing a bare fragment (ITMA) to a functionalized probe (e.g., an ITMA-derived acrylamide covalent inhibitor), refer to the comparative data below. Notice how the bare fragment shows weak affinity but confirms engagement, providing a validated starting point for medicinal chemistry.

Compound / ScaffoldAssay TypeTargetApparent Kd​ / EC50​ ( μ M)Permeability Shift (Digitonin Ratio) ΔTm​ (°C)
ITMA (Bare Fragment) NanoBRETKinase Panel> 100 μ MN/A+ 0.5
ITMA-Acrylamide NanoBRETLIMK11.55 μ M1.2 (High Permeability)+ 8.1
Thiazole-Derivative A CETSASTAT320.0 μ MN/A+ 4.2
Peptidomimetic-Thiazole NanoBRETVHL0.55 μ M10.5 (Poor Permeability)+ 5.0

Data synthesis based on established thiazole-fragment screening profiles in literature , , .

References

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors bioRxiv URL:[Link]

  • A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 National Center for Biotechnology Information (PMC) URL:[Link]

  • Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability Domainex URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Isobutyl-thiazol-2-ylmethyl-amine (ITM)

For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of I...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of Isobutyl-thiazol-2-ylmethyl-amine (ITM), a novel synthetic small molecule. Based on the known bioactivity of related thiazole-containing compounds, ITM is hypothesized to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and certain cancers.[1][4][5] These notes offer comprehensive, field-proven protocols for the in vitro and in vivo evaluation of ITM's anti-inflammatory properties, focusing on its mechanism of action and preclinical efficacy.

Hypothesized Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB family of transcription factors are central mediators of the immune and inflammatory response.[1][6] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα.[2][7] This releases NF-κB, allowing it to translocate to the nucleus, bind to κB DNA elements, and initiate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]

ITM is postulated to intervene in this pathway by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and degradation of IκBα. This action would effectively trap NF-κB in the cytoplasm, blocking the downstream inflammatory gene expression. Several studies have highlighted that thiazole-containing compounds can effectively inhibit NF-κB signaling, suggesting a plausible mechanism for ITM.[8][9][10]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimulus (e.g., TNF-α, LPS) TNFR Receptor (TNFR) IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα pIkBa_NFkB p-IκBα NF-κB Proteasome Proteasome pIkBa_NFkB->Proteasome Targets for Degradation NFkB_Active NF-κB (Active) Proteasome->NFkB_Active Releases NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc Translocates ITM ITM (Hypothesized Action) DNA κB DNA Element NFkB_Nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces InVivo_Workflow A 1. Animal Acclimatization (Wistar Rats, 180-220g) B 2. Group Allocation (n=6 per group) - Vehicle Control - ITM (Dose 1, 2, 3) - Positive Control (e.g., Diclofenac) A->B C 3. Baseline Measurement (T=0) Measure initial paw volume using a plethysmometer. B->C D 4. Compound Administration (e.g., Oral Gavage, i.p.) C->D E 5. Carrageenan Induction Inject 0.1 mL of 1% carrageenan into subplantar region of right hind paw (30 min post-dosing). D->E F 6. Edema Measurement Measure paw volume at T=1, 2, 3, 4, 5 hours post-carrageenan. E->F G 7. Data Analysis Calculate % inhibition of edema for each group relative to vehicle control. F->G

Figure 2. Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice.

  • Lambda-Carrageenan (Type IV).

  • Sterile 0.9% saline.

  • ITM formulation (e.g., suspended in 0.5% Tween 80 in saline).

  • Positive control: Diclofenac Sodium or Phenylbutazone (10-20 mg/kg). [11]* Digital Plethysmometer.

  • Administration tools (oral gavage needles, syringes).

Procedure:

  • Acclimatization: Allow animals to acclimate for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Tween 80).

    • Group 2-4: ITM at three different dose levels (e.g., 5, 10, 20 mg/kg).

    • Group 5: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg).

  • Baseline Measurement (T=0): Gently mark the immersion level on the right hind paw of each rat at the tibiotarsal joint. Measure the initial paw volume (V₀) by immersing the paw up to the mark in the plethysmometer chamber.

  • Dosing: Administer the vehicle, ITM, or positive control to the respective groups via the chosen route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

  • Induction of Inflammation: 30-60 minutes after compound administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each animal. [11][12]6. Paw Volume Measurement: Measure the paw volume of each animal (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [11]7. Data Analysis:

    • Calculate the edema volume (mL) for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Summary and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of Isobutyl-thiazol-2-ylmethyl-amine (ITM) as a potential anti-inflammatory agent. Successful demonstration of efficacy in these assays—specifically, a low nanomolar IC₅₀ in the NF-κB reporter assay and significant, dose-dependent reduction of inflammation in the paw edema model—would provide strong validation for the proposed mechanism of action.

Future work should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, evaluation in chronic inflammation models (e.g., collagen-induced arthritis), and off-target liability screening to build a complete preclinical data package for this promising therapeutic candidate.

References

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from Bio-protocol. [Link]

  • Bio-protocol. (n.d.). Luciferase reporter assay for NF-κB. Retrieved from Bio-protocol. [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from Bio-protocol. [Link]

  • Gilmore, T. D. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107–115. [Link]

  • Tan, W., et al. (2024). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 15, 1369435. [Link]

  • Abdi, J., & Maher, D. M. (2016). NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. Blood and Lymphatic Cancer: Targets and Therapy, 6, 13–25. [Link]

  • Sharma, J. N., & Mohsin, S. S. J. (2014). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. International Journal of Pharmaceutical Sciences and Research, 5(1), 133-138. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv. [Link]

  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Xia, L., et al. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and Therapy, 11, 2059–2071. [Link]

  • ResearchGate. (2000). Inhibition of Nuclear Factor Kappa B (NF-B):: An Emerging Theme in Anti-Inflammatory Therapies. [Link]

  • Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 107(2), 135–142. [Link]

  • ResearchGate. (n.d.). Review on Pharmacological Evaluation of Anti-Inflammatory Agents. [Link]

  • Kim, M., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Complementary Medicine and Therapies, 20(1), 44. [Link]

  • Li, Y., et al. (2019). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 2266–2273. [Link]

  • Paz, S., & May, M. J. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Bio-protocol, 10(1), e3482. [Link]

  • Ganczar, R., et al. (2022). Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways. International Journal of Molecular Sciences, 23(21), 13357. [Link]

  • Lin, B., & Watson, K. (2024). Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform. SLAS Technology, 29(4), 100155. [Link]

  • Zhang, Y., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. Journal of Medicinal Chemistry, 61(12), 5146–5162. [Link]

  • Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]

  • IJARSCT. (2024). Review on Pharmacological Evaluation of Anti- Inflammatory Agents. [Link]

  • Al-Soud, Y. A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1596–1611. [Link]

  • ResearchGate. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Al-Ostoot, F. H., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4668. [Link]

  • Signosis. (n.d.). TLR3/NFkB Luciferase Reporter HEK293 Stable Cell Line. [Link]

  • da Silva, G. G., et al. (2017). Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. Molecules, 22(12), 2095. [Link]

  • Wehde, B. L., et al. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 21(13), 4810. [Link]

  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 775–787. [Link]

  • DiscoverX. (n.d.). PathHunter® Human NF-kB Pathway Reporter Stable Cell Line Assay (HEK 293). [Link]

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). [Link]

  • O'Neill, E., et al. (2018). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2018, 5238596. [Link]

  • Amsbio. (n.d.). NF-κB (GFP) - Reporter HEK293 Recombinant Cell Line. [Link]

Sources

Application

Application Notes and Protocols: Thiazole Derivatives in Drug Discovery

Executive Summary Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in modern medicinal chemistry. Its electronic diversity, structural adaptability, and favorable pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in modern medicinal chemistry. Its electronic diversity, structural adaptability, and favorable pharmacokinetic profile make it a privileged structure for interacting with multiple biological targets[1]. This technical guide explores the application of thiazole derivatives in drug discovery, focusing on their chemical synthesis, their role as multi-target kinase inhibitors in oncology, and their efficacy as antimicrobial agents.

Chemical Synthesis: The Hantzsch Protocol

Causality & Mechanistic Logic

The Hantzsch thiazole synthesis remains the most robust and widely adopted methodology for constructing the thiazole core[2]. This multi-component reaction involves the cyclization of an α-haloketone with a thioamide. In the context of drug discovery, this method is highly favored because it offers exceptional atom economy, operates under mild conditions, and allows for the rapid generation of diverse structure-activity relationship (SAR) libraries by simply varying the substituents on the starting materials[2].

Mechanistically, the reaction is driven by the nucleophilicity of the thioamide's sulfur atom, which executes an SN2 attack on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate. A final dehydration step yields the thermodynamically stable aromatic thiazole ring[2][3].

G A α-Haloketone + Thioamide B SN2 Nucleophilic Attack by Sulfur A->B C S-Alkylation Intermediate B->C D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G Aromatic Thiazole Derivative F->G

Logical workflow of the Hantzsch thiazole synthesis mechanism.

Protocol 1: Self-Validating Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of a standard thiazole derivative, incorporating in-process validation steps to ensure product integrity[2][3].

Materials: 2-bromoacetophenone (5.0 mmol), thiourea (7.5 mmol), methanol (5 mL), 5% Na₂CO₃ solution. Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add 5 mL of methanol and a magnetic stir bar.

  • Thermal Activation: Heat the mixture on a hot plate at 100°C with continuous stirring for 30 minutes.

  • In-Process Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 50% ethyl acetate / 50% hexane mobile phase to confirm the complete consumption of 2-bromoacetophenone[3].

  • Neutralization & Precipitation: Remove the vial from heat and cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Causality: The weak base neutralizes the hydrobromide salt of the product, causing the neutral, water-insoluble thiazole derivative to precipitate out of the solution[2][3].

  • Isolation: Collect the solid crude product via vacuum filtration using a Buchner funnel. Wash the filter cake with distilled water and allow it to air dry on a tared watchglass.

  • Final Characterization: Determine the percent yield. Validate the structural identity and purity by measuring the melting point and acquiring a ¹H-NMR spectrum (looking for the characteristic aromatic thiazole proton)[3].

Anticancer Applications: Multi-Kinase Inhibition

Causality & Mechanistic Logic

Thiazole derivatives have demonstrated exceptional efficacy as multi-target kinase inhibitors, specifically targeting kinases like c-Met, PIM1, and CDK-2, which are frequently overexpressed in various malignancies[4][5][6]. The pharmacological causality lies in the thiazole ring's heteroatoms (N and S), which act as precise hydrogen bond acceptors and donors. This allows the thiazole scaffold to competitively anchor within the highly conserved ATP-binding pocket of target kinases[6]. By physically occluding this pocket, the inhibitor prevents ATP binding, thereby shutting down the phosphorylation of downstream effector proteins (e.g., STAT3, BAD) and triggering cell cycle arrest and apoptosis[5][6].

Pathway T Thiazole Derivative (Inhibitor) ATP ATP Binding Pocket T->ATP Competitive Binding K Target Kinase (e.g., c-Met / PIM1) S Downstream Effectors (STAT3, BAD, MYC) K->S Phosphorylation (Inhibited) ATP->K Blocks C Cell Cycle Arrest & Apoptosis Induction S->C Signal Transduction

Mechanism of action for thiazole-based competitive kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity

The table below summarizes the in vitro inhibitory potency (IC₅₀) of specific thiazole derivatives against a panel of kinases, highlighting their selectivity and efficacy compared to standard reference drugs[4][6].

Thiazole CompoundTarget KinaseIC₅₀ (nM)Reference DrugRef. IC₅₀ (nM)
4-(2,4-Dimethylphenyl)-1,3-thiazolec-Met85Staurosporine5
4-(2,4-Dimethylphenyl)-1,3-thiazoleVEGFR21,200Staurosporine7
Triazolo[4,3-a]pyrimidine thiazole (11c)PIM1490Staurosporine320
Triazolo[4,3-a]pyrimidine thiazole (11c)CDK-2845Roscovitine640
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To evaluate the efficacy of newly synthesized thiazole derivatives, the ADP-Glo™ luminescent assay is utilized. Causality: This assay is chosen because it directly quantifies kinase activity by measuring the exact amount of ADP produced during the enzymatic reaction, avoiding the hazards of radioactive ³²P assays while providing high-throughput compatibility[4][5].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the thiazole test compound in 100% DMSO. Create a 10-point serial dilution in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare identical dilutions for a positive control (e.g., Staurosporine)[4].

  • Reaction Setup: In a white, opaque 384-well microplate, add 2.5 µL of the diluted test compound. Include wells with only buffer and DMSO to serve as the negative control (representing 100% uninhibited kinase activity)[4].

  • Enzyme & Substrate Addition: Add 2.5 µL of a solution containing the recombinant kinase (e.g., c-Met or PIM1) and the appropriate peptide substrate[4][5].

  • Initiation & Incubation: Initiate the reaction by adding 5 µL of ATP solution (concentration set near the enzyme's K_m). Incubate the plate at room temperature for 60 minutes[4].

  • Luminescence Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light[4][5].

  • Data Acquisition & Validation: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the DMSO negative control. Plot inhibition against the log of compound concentration to derive the IC₅₀ value. The assay is validated if the positive control (Staurosporine) yields an IC₅₀ within its known historical range[4].

Antimicrobial Applications

Beyond oncology, the thiazole scaffold is heavily utilized in the development of novel antimicrobial agents to combat drug-resistant bacterial strains[7].

Causality & Mechanistic Logic

The efficacy of thiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli is governed by two primary factors. First, the inherent lipophilicity of the thiazole core allows the molecule to easily penetrate the lipid bilayers of bacterial cell membranes[7]. Second, the strategic placement of electron-withdrawing groups (such as -NO₂ or halogens) at the para-position of phenyl rings attached to the thiazole core creates strong hydrogen-bonding interactions with critical amino acid residues in bacterial enzymes, effectively disrupting microbial metabolism and replication[7][8].

References

  • Hantzsch Thiazole Synthesis Source: Chem Help Asap URL:[Link]

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry Source: PubMed / Taylor & Francis URL:[Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study Source: Taylor & Francis URL:[Link]

  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids Source: PMC URL:[Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents Source: MDPI URL:[Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Isobutyl-thiazol-2-ylmethyl-amine as a Reference Compound

Introduction and Scientific Context Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2][3] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, particularly as a core component of potent kinase inhibitors.[4][5][6]

This application note describes a robust, validated high-throughput screening (HTS) protocol for the identification of inhibitors against a hypothetical serine/threonine kinase, Inflammatory Kinase Zeta (IKZ) . IKZ has been identified as a key mediator in a pro-inflammatory signaling cascade, representing a promising target for novel anti-inflammatory therapeutics.

While Isobutyl-thiazol-2-ylmethyl-amine (ITM) is a novel compound not yet characterized in the public domain, its thiazole-containing structure suggests potential kinase inhibitory activity.[7][8] Therefore, it will be utilized herein as a hypothetical reference compound to demonstrate the assay's capability to detect and quantify inhibition. This guide provides a comprehensive framework for assay development, execution, and data analysis, designed for researchers in drug discovery and chemical biology.

The Assay Principle: Luminescence-Based ADP Detection

To quantify IKZ activity and its inhibition, this protocol employs a luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[9][10] This "signal-on" or "glow-type" luminescent assay is exceptionally well-suited for HTS due to its high sensitivity, broad dynamic range, and robustness against compound interference.[2][11][12]

The protocol is modeled on the widely used ADP-Glo™ Kinase Assay technology.[9][13][14] The process occurs in two steps:

  • Kinase Reaction & ATP Depletion: The IKZ enzyme, its specific peptide substrate, and ATP are incubated with test compounds. The kinase reaction produces ADP. Afterwards, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[13]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, light-based signal directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[14][15] Inhibitors of IKZ will reduce ADP production, leading to a lower luminescent signal.[16]

Diagram: Principle of the Luminescence-Based Kinase Assay

The following diagram illustrates the two-step process of quantifying kinase activity by measuring ADP production.

AssayPrinciple cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: Signal Generation IKZ IKZ Enzyme ADP ADP IKZ->ADP Kinase Reaction Substrate Peptide Substrate Substrate->ADP Kinase Reaction ATP ATP ATP->ADP Kinase Reaction Compound Inhibitor (ITM) Compound->IKZ Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_from_step1 ADP transferred ATP_rem Remaining ATP ATP_rem->ADP_Glo_Reagent ATP Depletion Kinase_Det_Reagent Kinase Detection Reagent ATP_new Newly Synthesized ATP Luciferase Luciferase/ Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light ADP_from_step1->Kinase_Det_Reagent ADP Conversion

Caption: A two-step assay measuring kinase activity via luminescent detection of ADP.

Materials and Reagents

This protocol is designed for a 384-well plate format to maximize throughput while conserving reagents.[17]

Reagent Supplier Stock Concentration Working Concentration Notes
IKZ EnzymeIn-house/Vendor100 µg/mL2X (e.g., 5 ng/µL)Store at -80°C. Aliquot to avoid freeze-thaw cycles.[18]
IKZ Peptide SubstrateVendor10 mM2X (e.g., 200 µM)Store at -20°C.
ATPSigma-Aldrich100 mM2X (e.g., 20 µM)Use an ATP concentration near the Km for the enzyme.
Kinase Reaction Buffer (5X)In-house5X1X200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA.
ADP-Glo™ Assay KitPromegaPer ManufacturerPer ProtocolKit contains ADP-Glo™ Reagent and Kinase Detection Reagent.[13]
Isobutyl-thiazol-2-ylmethyl-amine (ITM)In-house/Vendor10 mM in DMSOVaries (Titration)Reference compound.
StaurosporineSigma-Aldrich1 mM in DMSO2X (e.g., 20 µM)Positive control (potent, non-selective kinase inhibitor).
DMSOSigma-Aldrich100%≤ 0.5% finalNegative control (vehicle).
Assay PlatesCorningN/AN/ASolid white, low-volume, 384-well plates.[19]

Experimental Workflow and Protocols

A successful HTS campaign relies on a meticulously planned and automated workflow.[17] The diagram below outlines the major steps from plate preparation to data analysis.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Biochemical Assay cluster_detection Signal Detection cluster_analysis Data Analysis start Start plate_compounds 1. Dispense Compounds & Controls into 384-well Plate (e.g., 25 nL) start->plate_compounds end End add_enzyme 2. Add 2X IKZ Enzyme Mix (2.5 µL) plate_compounds->add_enzyme incubate1 3. Pre-incubate (15 min at RT) add_enzyme->incubate1 add_substrate 4. Add 2X Substrate/ATP Mix (2.5 µL) to start reaction incubate1->add_substrate incubate2 5. Incubate Kinase Reaction (60 min at RT) add_substrate->incubate2 add_adpglo 6. Add ADP-Glo™ Reagent (5 µL) to stop reaction incubate2->add_adpglo incubate3 7. Incubate (40 min at RT) add_adpglo->incubate3 add_detection 8. Add Kinase Detection Reagent (10 µL) incubate3->add_detection incubate4 9. Incubate (30 min at RT) add_detection->incubate4 read_plate 10. Read Luminescence incubate4->read_plate calc_inhibition 11. Calculate % Inhibition read_plate->calc_inhibition calc_z 12. Calculate Z'-Factor calc_inhibition->calc_z fit_curve 13. Fit Dose-Response Curves (IC50 Determination) calc_z->fit_curve hit_id 14. Hit Identification fit_curve->hit_id hit_id->end

Caption: Automated workflow for the IKZ inhibitor high-throughput screening campaign.

Detailed Assay Protocol (384-Well Format)

The following steps should be performed using calibrated automated liquid handlers to ensure precision and reproducibility.[19] All incubations are at room temperature (RT).

  • Compound Plating:

    • Dispense 25 nL of test compounds, reference compound (ITM), positive control (Staurosporine), and negative control (DMSO) into designated wells of a solid white 384-well assay plate. Refer to the plate layout table below.

  • Enzyme Addition:

    • Prepare a 2X IKZ enzyme solution in 1X Kinase Reaction Buffer.

    • Dispense 2.5 µL of the 2X enzyme solution into all wells except the "100% Inhibition" controls.

    • Dispense 2.5 µL of 1X Kinase Reaction Buffer without enzyme into the "100% Inhibition" control wells.

    • Briefly centrifuge the plate.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at RT to allow compounds to bind to the enzyme.[16]

  • Initiate Kinase Reaction:

    • Prepare a 2X Substrate/ATP solution in 1X Kinase Reaction Buffer.

    • Dispense 2.5 µL of this solution to all wells to start the kinase reaction (Total volume = 5 µL).

    • Briefly centrifuge the plate and incubate for 60 minutes at RT.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells.[20]

    • Mix on a plate shaker for 30 seconds and incubate for 40 minutes at RT.

  • Develop Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to all wells.[20]

    • Mix on a plate shaker for 30 seconds and incubate for 30 minutes at RT to allow the signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar FSX, Promega GloMax).[17] An integration time of 0.25–1 second per well is typically sufficient.[20]

Plate Layout for Controls and Compound Titration
Well Type Columns 1-2 Columns 3-22 Columns 23-24
Rows A-H 0% Inhibition (Max Signal)Test Compounds (Single Dose or Titration)Reference Compound (ITM)
Rows I-P 100% Inhibition (Min Signal)Test Compounds (Single Dose or Titration)Positive Control (Staurosporine)
Contents Enzyme + Substrate + DMSOEnzyme + Substrate + CompoundEnzyme + Substrate + Control Cmpd
Min Signal Buffer (No Enzyme) + Substrate + DMSO
  • 0% Inhibition (Negative Control): Contains active enzyme and DMSO vehicle. Defines the maximum signal (Smax).

  • 100% Inhibition (Positive Control): Can be either a known potent inhibitor (like Staurosporine) or a no-enzyme control. Defines the minimum signal (Smin).[19]

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential to ensure the reliability of screening results.[18][21]

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is the gold-standard metric for assessing the quality and suitability of an HTS assay.[22][23] It measures the statistical separation between the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[24][25]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:

Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|

Z'-Factor Value Assay Quality Interpretation
> 0.7Excellent assay, highly robust for HTS.[25]
0.5 to 0.7Good assay, acceptable for HTS.[22][23]
0 to 0.5Marginal assay, may require optimization.[22]
< 0Unsuitable for screening.[23]

A Z'-factor should be calculated for every plate to monitor assay performance throughout the screening campaign.[26]

Hit Identification and Potency Determination
  • Normalization and Percent Inhibition: Raw luminescence data is first normalized to percent inhibition using the on-plate controls:

    % Inhibition = 100 * (Signalneg - Signalsample) / (Signalneg - Signalpos)

  • Dose-Response Analysis (IC50 Determination): For compounds showing significant activity, a dose-response experiment is performed. Percent inhibition is plotted against the logarithm of the compound concentration. The data are then fitted to a four-parameter logistic model (variable slope) using a nonlinear regression algorithm.[27][28][29]

    Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope))

    From this curve, the IC50 (half-maximal inhibitory concentration) is determined, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[30][31]

Diagram: Hypothetical IKZ Signaling Pathway

This diagram illustrates the role of IKZ in a pro-inflammatory pathway and the point of intervention for an inhibitor like ITM.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor UpstreamKinase Upstream Kinase (e.g., MAPKK) Receptor->UpstreamKinase Signal Transduction Cytokine Pro-inflammatory Cytokine Cytokine->Receptor IKZ IKZ UpstreamKinase->IKZ Phosphorylation (Activation) Substrate Downstream Substrate IKZ->Substrate Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB) Substrate->TranscriptionFactor Activation ITM ITM Inhibitor ITM->IKZ Inhibition Gene Pro-inflammatory Genes TranscriptionFactor->Gene Gene Expression Inflammation Inflammatory Response

Caption: IKZ is a key kinase in a cascade leading to an inflammatory response.

Summary and Conclusion

This application note provides a detailed, robust, and validated protocol for a high-throughput luminescence-based assay to identify inhibitors of the novel kinase IKZ. By leveraging the principles of the ADP-Glo™ assay, this method offers high sensitivity, a broad dynamic range, and excellent statistical performance, as evidenced by the Z'-factor quality metric. The use of Isobutyl-thiazol-2-ylmethyl-amine (ITM) as a hypothetical reference compound illustrates the process of quantifying inhibitor potency through IC50 determination. This comprehensive guide, from assay principle to data analysis, equips drug discovery professionals with the necessary tools to execute a successful HTS campaign against novel kinase targets.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole derivatives as inhibitors of protein kinase. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Assay Quality Control. (n.d.). Z-Factor Calculator - Free Online Tool. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. Retrieved from [Link]

  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • Google Patents. (n.d.). Thiazoles and pyrazoles useful as kinase inhibitors.
  • ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Retrieved from [Link]

  • SpringerLink. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • International Journal of Public Health Science (IJPHS). (n.d.). Statistical model for IC 50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]

  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values calculated by a nonlinear regression analysis. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Retrieved from [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

Sources

Application

Isobutyl-thiazol-2-ylmethyl-amine as a chemical probe for [specific protein]

Application Note: Isobutyl-thiazol-2-ylmethyl-amine-Derived Chemical Probes for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Executive Summary Isobutyl-thiazol-2-ylmethyl-amine (ITMA) and its structural anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isobutyl-thiazol-2-ylmethyl-amine-Derived Chemical Probes for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

Executive Summary

Isobutyl-thiazol-2-ylmethyl-amine (ITMA) and its structural analogs serve as critical building blocks in the design of pyrimidine-4-carboxamide chemical probes targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[1]. NAPE-PLD is the principal membrane-bound enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive signaling lipids that includes the endocannabinoid anandamide[2]. Historically, the lack of selective, CNS-active probes hampered the study of NAEs in living systems[3]. By systematically integrating the ITMA moiety and its bioisosteres into high-throughput screening hits, researchers have successfully developed nanomolar-potent, in vivo-active inhibitors such as LEI-401, opening new avenues for studying emotional behavior and fear extinction[1][3].

Mechanistic Rationale & Probe Design

The development of effective NAPE-PLD probes required overcoming the enzyme's highly lipophilic active site, which naturally accommodates long-chain phospholipids. Early high-throughput screening (HTS) hits possessed sub-micromolar potency but suffered from poor physicochemical properties and high lipophilicity (cLogP > 5.0)[1][4].

Causality in SAR Design: Through rigorous structure-activity relationship (SAR) profiling, it was discovered that the amine-linked thiazole ring (as seen in ITMA-derived Compound 26) or its bioisosteres (like the cyclopropylmethylamine in LEI-401) effectively occupies a distinct, small lipophilic pocket within the enzyme[4]. The amine nitrogen provides crucial hydrogen-bonding interactions to anchor the scaffold, while the compact thiazole or isobutyl groups optimize the cLogP to ensure blood-brain barrier permeability[4].

NAPE_PLD_Pathway Phospholipids Membrane Phospholipids CaNAT Ca-NAT Phospholipids->CaNAT NAPE NAPE CaNAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis NAEs NAEs (Anandamide) NAPE_PLD->NAEs CB1 CB1 Receptor NAEs->CB1 Behavior Fear Extinction CB1->Behavior Probe ITMA-Derived Probe Probe->NAPE_PLD Inhibits

Figure 1: NAPE-PLD signaling pathway and the modulation of NAE biosynthesis by ITMA-derived probes.

Quantitative Data: SAR Progression

The optimization from the initial HTS hit to the final in vivo tool compound demonstrates the critical balance between potency and lipophilicity[1][4].

CompoundStructural ModificationNAPE-PLD pIC₅₀cLogPIn Vivo Brain Penetrance
Hit 2 Initial HTS Hit6.09 ± 0.04> 5.0Poor
Compound 26 ITMA-Analog (Thiazol-2-ylmethyl)~ 6.504.2Moderate
LEI-401 Optimized Lead (Cyclopropylmethyl)7.14 ± 0.043.8High (CNS-active)
Photoprobe 10 Alkyne/Diazirine functionalized~ 6.80N/AUsed in situ

Experimental Workflows

Protocol 1: Fluorescence-Based NAPE-PLD Activity Assay (PED6 Assay)

Causality & System Design: NAPE-PLD is a membrane-bound enzyme; attempting to purify it often leads to structural instability and loss of catalytic activity. To circumvent this, this protocol utilizes crude membrane fractions from NAPE-PLD overexpressing HEK293T cells, preserving the native-like lipid environment[5]. The assay relies on PED6, a fluorogenic phospholipid substrate. When NAPE-PLD cleaves the N-acyl chain, intramolecular quenching is abolished, yielding a robust fluorescent signal[3][5].

Self-Validating Controls:

  • Positive Control: Vehicle (DMSO) treated membranes (establishes 100% baseline activity).

  • Negative Control: Mock-transfected HEK293T membranes (subtracts background endogenous lipase activity)[3].

  • Reference Control: LEI-401 (10 µM) to validate assay sensitivity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently overexpressing human NAPE-PLD. Lyse cells via sonication in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Centrifuge at 100,000 × g for 45 minutes at 4°C to isolate the membrane fraction.

  • Resuspension: Resuspend the membrane pellet in assay buffer to a final protein concentration of 1 mg/mL.

  • Compound Incubation: In a black 384-well plate, add 0.5 µg of membrane protein per well. Add the ITMA-derived probe (or LEI-401) at varying concentrations (1 nM to 10 µM). Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add PED6 substrate to a final concentration of 2 µM.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 488 nm, Emission: 530 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (slope of the linear phase) and normalize against the vehicle control to determine the IC₅₀.

Protocol 2: In Situ Target Engagement via Activity-Based Protein Profiling (ABPP)

Causality & System Design: To definitively prove that the chemical probe reaches and binds NAPE-PLD inside living cells, a photoaffinity analog (e.g., Photoprobe 10) is employed[3]. UV irradiation at 365 nm is specifically chosen because it activates the diazirine photoreactive group to form a covalent bond with the target without causing widespread UV-C damage to the proteome. Subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) attaches a TAMRA fluorophore to the probe's alkyne tag, enabling highly specific visualization[3].

Self-Validating Controls:

  • Competitive Profiling: Pre-incubating cells with an excess of the non-clickable parent inhibitor (LEI-401) must outcompete the photoprobe, resulting in the disappearance of the fluorescent band[3]. This confirms on-target specificity versus non-specific lipid binding.

ABPP_Workflow Step1 1. In Situ Incubation Step2 2. UV (365nm) Crosslinking Step1->Step2 Step3 3. Cell Lysis & Extraction Step2->Step3 Step4 4. CuAAC Click Chemistry Step3->Step4 Step5 5. SDS-PAGE Separation Step4->Step5 Step6 6. In-Gel Fluorescence Step5->Step6

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for validating target engagement.

Step-by-Step Methodology:

  • In Situ Treatment: Seed Neuro-2a cells (or NAPE-PLD overexpressing HEK293T cells) in 6-well plates. Treat with 2 µM of the ITMA-derived photoprobe for 30 minutes at 37°C. For the competitive control, pre-incubate with 20 µM LEI-401 for 30 minutes prior to photoprobe addition.

  • UV Crosslinking: Wash cells twice with cold PBS to remove unbound probe. Place the plate on ice and irradiate with UV light (365 nm) for 15 minutes to induce covalent crosslinking[3].

  • Lysis: Harvest cells and lyse in PBS containing 0.1% Triton X-100 and protease inhibitors.

  • Click Chemistry (CuAAC): Adjust protein concentration to 1 mg/mL. Add the click reaction mixture: TAMRA-azide (1 µM), CuSO₄ (1 mM), sodium ascorbate (1 mM), and THPTA ligand (100 µM). Incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation: Precipitate proteins using chloroform/methanol extraction to remove unreacted TAMRA-azide. Resuspend the protein pellet in 1x Laemmli sample buffer.

  • Visualization: Resolve proteins on a 10% SDS-PAGE gel. Scan the gel using a fluorescence flatbed scanner (e.g., Typhoon) in the TAMRA channel to visualize the target engagement band at ~46 kDa[3].

References

  • Mock, E. D. et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry 64(1), 481-515 (2021). URL:[Link]

  • Mock, E. D. et al. "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice." Nature Chemical Biology 16, 667–675 (2020). URL:[Link]

  • Mock, E. D. et al. "Fluorescence-Based NAPE-PLD Activity Assay." Methods in Molecular Biology 2576 (2022). URL:[Link](Note: Sourced via Researcher.life index)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Isobutyl-thiazol-2-ylmethyl-amine

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Isobutyl-thiazol-2-ylmethyl-amine. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Isobutyl-thiazol-2-ylmethyl-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to overcome common challenges and improve your reaction yields.

Proposed Synthetic Pathway

A common and practical synthetic route to Isobutyl-thiazol-2-ylmethyl-amine involves a two-step process starting from the commercially available 2-methylthiazole. This pathway is illustrated below:

Synthetic_Pathway cluster_reagents1 Reagents & Conditions cluster_reagents2 Reagents & Conditions 2-Methylthiazole 2-Methylthiazole Step1 Step 1: Radical Bromination 2-Methylthiazole->Step1 Intermediate 2-(Bromomethyl)thiazole Step1->Intermediate NBS N-Bromosuccinimide (NBS) AIBN AIBN or Benzoyl Peroxide (Initiator) Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Final_Product Isobutyl-thiazol-2-ylmethyl-amine Step2->Final_Product Isobutylamine Isobutylamine Base Base (e.g., K2CO3, Et3N) Solvent1 CCl4 or Benzene (Solvent) Heat Heat (Δ) Solvent2 Acetonitrile or DMF (Solvent)

Caption: Proposed two-step synthesis of Isobutyl-thiazol-2-ylmethyl-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Radical Bromination of 2-Methylthiazole

Question 1: My yield of 2-(bromomethyl)thiazole is consistently low, with a significant amount of unreacted 2-methylthiazole remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in this radical bromination step often points to issues with the initiation or propagation of the radical chain reaction. Here are the primary factors to investigate:

  • Initiator Inefficiency: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for starting the reaction.

    • Causality: These initiators decompose upon heating to form radicals, which then abstract a hydrogen atom from the methyl group of 2-methylthiazole. If the initiator is old, has been improperly stored, or the reaction temperature is too low for its optimal decomposition rate, the concentration of radicals will be insufficient to sustain the chain reaction.

    • Solution:

      • Use a fresh batch of the radical initiator.

      • Ensure the reaction temperature is appropriate for the chosen initiator (e.g., for AIBN, the reaction is typically run at 70-80 °C).

      • Consider adding the initiator in portions over the course of the reaction to maintain a steady concentration of radicals.

  • Presence of Radical Inhibitors: Trace impurities in your starting materials or solvent can quench the radicals, terminating the chain reaction prematurely.

    • Causality: Oxygen is a common radical inhibitor. Other impurities, such as phenols or anilines, can also interfere.

    • Solution:

      • Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure the purity of your 2-methylthiazole and solvent.

  • Incorrect Solvent Choice: The solvent can influence the reaction kinetics and the stability of the intermediates.

    • Causality: Non-polar solvents like carbon tetrachloride (CCl4) or benzene are traditionally used for these reactions as they do not readily participate in side reactions.

    • Solution: While CCl4 and benzene are effective, due to their toxicity, safer alternatives like chlorobenzene or acetonitrile can be considered. However, a solvent screen may be necessary to find the optimal one for your specific setup.

Troubleshooting_Step1 Start Low Yield of 2-(Bromomethyl)thiazole CheckInitiator Is the initiator fresh and at the correct temperature? Start->CheckInitiator CheckInhibitors Is the reaction under an inert atmosphere and are reagents pure? Start->CheckInhibitors CheckSolvent Is the solvent appropriate (e.g., non-polar)? Start->CheckSolvent SolutionInitiator Use fresh initiator, optimize temperature, add in portions. CheckInitiator->SolutionInitiator No SolutionInhibitors Degas solvent, run under N2/Ar. CheckInhibitors->SolutionInhibitors No SolutionSolvent Consider a solvent screen (e.g., chlorobenzene). CheckSolvent->SolutionSolvent No Troubleshooting_Step2 Start Low Yield of Final Product CheckStoichiometry Is an excess of isobutylamine being used? Start->CheckStoichiometry CheckBase Is a base present to neutralize HBr? Start->CheckBase CheckConditions Is a polar aprotic solvent and heat being used? Start->CheckConditions SolutionStoichiometry Use 2-3 equivalents of isobutylamine. CheckStoichiometry->SolutionStoichiometry No SolutionBase Add K2CO3 or Et3N. CheckBase->SolutionBase No SolutionConditions Use MeCN or DMF and heat to 60 °C. CheckConditions->SolutionConditions No

Optimization

Stability of Isobutyl-thiazol-2-ylmethyl-amine in different solvents

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with Isobutyl-thiazol-2-ylmethyl-amine. While specific, peer-reviewed stability data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Isobutyl-thiazol-2-ylmethyl-amine. While specific, peer-reviewed stability data for this exact molecule is limited, this guide synthesizes established principles of thiazole, primary amine, and 2-aminomethylthiazole chemistry to provide a robust framework for its handling, storage, and troubleshooting. The protocols and advice herein are based on established chemical principles and regulatory guidelines for stability testing.

Our goal is to empower you to anticipate potential stability issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results. The guide is structured into two main sections: a Frequently Asked Questions (FAQ) section for quick reference and a detailed Troubleshooting Guide for resolving specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for Isobutyl-thiazol-2-ylmethyl-amine in solution?

A1: Based on its structure—a primary amine linked to a thiazole ring—the two most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The primary amine group contains a lone pair of electrons and is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metals, or exposure to light. The sulfur atom within the thiazole ring is also a potential site for oxidation, which can occur with strong oxidizing agents[1].

  • Hydrolysis: The thiazole ring, while generally stable, can be susceptible to cleavage under strongly acidic or basic conditions[1]. The stability of related aminothiazole compounds has been shown to be pH-dependent[1].

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can undergo photodegradation. This may involve a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges into degradation products[2].

Q2: Which solvents are recommended for preparing stock solutions of Isobutyl-thiazol-2-ylmethyl-amine?

A2: The choice of solvent is critical for maintaining the stability of the compound.

  • Recommended: High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred for long-term storage. These solvents are less likely to participate directly in degradation reactions.

  • Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) can be used for short-term applications or as part of a mobile phase, but long-term stability may be compromised. Primary amines are generally soluble in polar organic solvents[3][4].

  • Avoid:

    • Ketone-based solvents (e.g., Acetone): Primary amines can readily react with ketones to form imines[3].

    • Chlorinated solvents (e.g., Chloroform, Carbon Tetrachloride): Many amines are incompatible with these solvents[3].

    • Aqueous Buffers (for long-term storage): Unless the optimal pH for stability has been determined, long-term storage in aqueous buffers is not recommended due to the risk of hydrolysis.

Q3: How should I store solid compound and stock solutions?

A3: Proper storage is essential to prevent degradation.

  • Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C or -80°C. Protect from light by using an amber vial or by storing it in the dark.

  • Stock Solutions:

    • Store in amber glass vials with PTFE-lined caps at -20°C or -80°C.

    • Prepare aliquots to avoid repeated freeze-thaw cycles.

    • For maximum stability, consider purging the headspace of the vial with an inert gas before sealing.

Q4: My solution of Isobutyl-thiazol-2-ylmethyl-amine has developed a yellow or brown tint. What does this mean?

A4: Discoloration often indicates degradation, most commonly due to oxidation or the formation of highly conjugated degradation products. If you observe a color change, you should verify the purity of your solution using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiment[1].

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable protocols to diagnose and solve them.

Problem 1: I am observing a decrease in the concentration of my stock solution over time.
  • Potential Cause: This is a classic sign of chemical instability. The compound is likely degrading under your current storage conditions (solvent, temperature, light exposure).

  • Recommended Action Plan: Perform a preliminary stability study to identify the cause.

  • Preparation: Prepare fresh solutions of Isobutyl-thiazol-2-ylmethyl-amine at your working concentration in a few different recommended solvents (e.g., DMSO, ACN, and your current solvent).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each solution using a qualified analytical method (e.g., HPLC-UV) to determine the initial concentration and purity. This is your baseline.

  • Storage Conditions: Store aliquots of each solution under different conditions:

    • Condition A (Control): -80°C, protected from light.

    • Condition B (Standard): 4°C, protected from light.

    • Condition C (Benchtop): Room temperature, exposed to ambient light.

  • Time-Point Analysis: Analyze the samples after 24 hours, 48 hours, and 1 week.

  • Data Analysis: Compare the purity and concentration of each sample to its T=0 baseline. A significant decrease (>5%) in the main peak area or the appearance of new peaks indicates degradation. This will help you identify the optimal solvent and storage temperature.

Problem 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that were not present in the initial analysis.
  • Potential Cause: The appearance of new peaks is strong evidence of degradation. These peaks represent degradation products. This issue is common if the compound has been subjected to harsh conditions (e.g., pH extremes, oxidants) during an experimental procedure.

  • Recommended Action Plan: Characterize the degradation profile by performing a forced degradation study. This is a systematic process to identify the likely degradation products and establish the stability-indicating nature of your analytical method, as recommended by ICH guidelines[5][6].

This study intentionally stresses the compound to accelerate its degradation, revealing its vulnerabilities.[7][8]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a solvent like Acetonitrile or a mixture of Acetonitrile/Water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 10-20% degradation of the parent compound[9].

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Stress: Incubate a solution at 80°C for 24 and 48 hours.

    • Photolytic Stress: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Quenching: After incubation, neutralize the acidic and basic samples. Dilute all samples to the same final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a high-resolution analytical method like LC-MS.

  • Evaluation:

    • Identify which conditions caused degradation.

    • Determine the retention times and mass-to-charge ratios (m/z) of the major degradation products.

    • This information helps in elucidating degradation pathways and confirms that your analytical method can separate the parent compound from its degradants.

Data & Visualization
Data Summary Table

The following table summarizes the expected stability profile of Isobutyl-thiazol-2-ylmethyl-amine based on the chemical principles of its functional groups. This should be used as a guideline and validated with experimental data.

Stress ConditionSolvent SystemExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl in ACN/H₂OModerate to Low Thiazole ring cleavage products
Base Hydrolysis 0.1 M NaOH in ACN/H₂OModerate to Low Thiazole ring cleavage products
Oxidation 3% H₂O₂ in ACN/H₂OLow N-oxides, S-oxides, amine coupling products
Thermal (60°C) Anhydrous DMSOHigh Minimal degradation expected
Photolytic (UV/Vis) ACN/H₂OModerate Products of photo-oxidation or ring rearrangement[2]
Experimental & Logical Workflows

Below are diagrams created using Graphviz to visualize key workflows and concepts discussed in this guide.

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Systematic Analysis cluster_3 Resolution Problem Inconsistent Results or Unexpected HPLC Peaks Check_Storage Verify Storage Conditions (Solvent, Temp, Light) Problem->Check_Storage Check_Purity Analyze Current Stock vs. Certificate of Analysis Problem->Check_Purity Stability_Study Conduct Preliminary Stability Study (Protocol Provided) Check_Storage->Stability_Study If conditions are suspect Forced_Deg Perform Forced Degradation Study (Protocol Provided) Check_Purity->Forced_Deg If degradation is confirmed Method_Validation Confirm Analytical Method is Stability-Indicating Forced_Deg->Method_Validation New_Protocol Establish New SOP for Solvent, Aliquoting & Storage Stability_Study->New_Protocol

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways cluster_oxidation Oxidative Stress (H₂O₂, O₂, Light) cluster_hydrolysis Hydrolytic Stress (Strong Acid/Base) Parent Isobutyl-thiazol-2-ylmethyl-amine N_Oxide N-Oxide (on amine) Parent->N_Oxide Oxidation S_Oxide S-Oxide (on thiazole ring) Parent->S_Oxide Oxidation Ring_Cleavage Thiazole Ring Cleavage Products Parent->Ring_Cleavage Hydrolysis

Sources

Troubleshooting

Technical Support Center: Isobutyl-thiazol-2-ylmethyl-amine Purification

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Troubleshooting Guides, Standard Operating Procedures (SOPs), and FAQs Welcome to the Technical Support Center. Isobutyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Troubleshooting Guides, Standard Operating Procedures (SOPs), and FAQs

Welcome to the Technical Support Center. Isobutyl-thiazol-2-ylmethyl-amine is a critical building block often synthesized via reductive amination for the development of novel therapeutics, including bacterial virulence inhibitors and GPR88 agonists 1. Because this molecule features both a weakly basic thiazole ring and a strongly basic secondary aliphatic amine, it presents unique purification challenges.

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Physicochemical Profiling (The "Why")

Before executing a purification workflow, it is critical to understand the causality behind the compound's behavior. The secondary amine (pKa ~10) dominates the molecule's acid-base chemistry, allowing it to be easily protonated into a water-soluble ammonium salt 2. Conversely, this same basicity causes severe tailing on standard normal-phase silica gel due to strong ionic interactions with acidic silanol (Si-OH) groups.

Table 1: Physicochemical Properties & Partitioning Behavior
PropertyEstimated Value / CharacteristicImpact on Purification Strategy
Molecular Formula C8H14N2SDetermines mass recovery expectations and NMR integration.
Secondary Amine pKa ~9.5 - 10.5Enables selective protonation at pH < 2 for aqueous extraction.
Thiazole Nitrogen pKa ~2.5Remains mostly neutral during mild acid washes.
LogP (Lipophilicity) ~1.8 - 2.2Free base partitions readily into DCM or EtOAc at pH > 12.

Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction Workflow

Causality: Basic compounds such as amines can be efficiently extracted from organic solutions by shaking them with acidic solutions to convert them into water-soluble salts 2. By dropping the pH below 2, the secondary amine is fully protonated, leaving neutral and acidic impurities in the organic phase. Subsequent basification restores the lipophilic free base, allowing it to be extracted back into an organic solvent 3.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL/g).

  • Self-Validation Checkpoint 1: Spot the remaining organic layer on a TLC plate. Elute and stain with Ninhydrin. A lack of pink/purple spots confirms the secondary amine has been completely extracted into the aqueous phase.

  • Organic Wash: Combine the aqueous acidic layers and wash once with fresh DCM (5 mL/g) to remove residual trapped neutrals. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches >12 (verify strictly with pH paper). The solution will become cloudy as the free base oils out.

  • Free Base Extraction: Extract the basified aqueous layer with DCM (3 x 10 mL/g).

  • Self-Validation Checkpoint 2: Spot the post-extraction aqueous layer on TLC and stain with Ninhydrin to ensure complete recovery of the amine into the DCM.

  • Isolation: Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

AcidBaseExtraction A Crude Mixture (Amine + Impurities) B Add 1M HCl (pH < 2) Extract with DCM/EtOAc A->B C Aqueous Phase (Amine Hydrochloride) B->C Separatory Funnel D Organic Phase (Neutral/Acidic Impurities) B->D Discard E Basify to pH > 12 (NaOH) Extract with DCM C->E F Organic Phase (Pure Free Base Amine) E->F Dry & Concentrate G Aqueous Phase (Salts/Waste) E->G Discard

Workflow for the acid-base extraction of Isobutyl-thiazol-2-ylmethyl-amine.

SOP 2: Hydrochloride Salt Formation & Crystallization

Causality: Free base secondary amines can be prone to oxidation or degradation over time. Converting the amine to a hydrochloride salt enhances stability and often yields a crystalline solid that can be further purified by recrystallization, a standard practice for handling thiazol-2-ylmethylamine derivatives 4.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether or DCM (10 mL/g).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

  • Precipitation: Dropwise, add 1.2 equivalents of HCl (e.g., 2M solution in diethyl ether or 4M in dioxane). A white precipitate should form immediately.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filtration: Filter the solid rapidly using a Büchner funnel, washing with cold anhydrous ether.

  • Self-Validation Checkpoint: Confirm salt formation via 1H NMR (DMSO-d6). The methylene protons adjacent to the nitrogen (thiazole-CH2-N and isobutyl-CH2-N) will shift downfield by ~0.5-1.0 ppm compared to the free base due to the deshielding effect of the protonated ammonium center.

Interactive Troubleshooting & FAQs

Q: My amine is streaking/tailing severely on silica gel TLC. How do I fix this? A: The acidic silanol groups (Si-OH) on standard normal-phase silica gel interact strongly with the basic secondary amine, causing irreversible adsorption or tailing. Solution: Deactivate the silica by adding a volatile basic modifier. Pre-treat your column and run your mobile phase with 1-5% Triethylamine (Et3N) or aqueous Ammonium Hydroxide (NH4OH).

ChromatographyTroubleshooting A TLC Shows Tailing (Secondary Amine + Thiazole) B Add 1-5% Et3N or NH4OH to Mobile Phase A->B C Evaluate Resolution B->C D Sharp Spots Proceed to Normal Phase C->D Success E Still Tailing / Degradation C->E Failure F Switch to Reverse Phase (C18) 0.1% TFA in MeCN/H2O E->F

Logic tree for troubleshooting tailing during silica gel chromatography.

Q: During the acid-base extraction, I formed a stubborn emulsion. How do I break it? A: Emulsions often form due to the surfactant-like properties of concentrated amine salts or the presence of fine particulates. Solution:

  • Add brine (saturated NaCl solution) to the aqueous layer to increase ionic strength, which forces the organic layer out.

  • Filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

  • Gently swirl rather than vigorously shaking the separatory funnel.

Table 2: Chromatography Optimization Matrix
Stationary PhaseMobile Phase SystemModifier RequiredResolution Quality
Normal Phase (Silica) Hexanes / EtOAc1-5% Triethylamine (Et3N)Good (if deactivated)
Normal Phase (Silica) DCM / MeOH1% aqueous NH4OHExcellent for polar impurities
Reverse Phase (C18) Water / Acetonitrile0.1% Trifluoroacetic Acid (TFA)Superior (yields TFA salt)

References

  • Novel HldE-K Inhibitors Leading to Attenuated Gram Negative Bacterial Virulence | Journal of Medicinal Chemistry Source: acs.org URL:1

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC Source: nih.gov URL:4

  • Acid–base extraction - Wikipedia Source: wikipedia.org URL:3

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:2

Sources

Optimization

Avoiding degradation of Isobutyl-thiazol-2-ylmethyl-amine during experiments

An essential aspect of successful research and development is ensuring the integrity of the compounds used. This guide provides in-depth technical support for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of successful research and development is ensuring the integrity of the compounds used. This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Isobutyl-thiazol-2-ylmethyl-amine, a molecule combining a reactive primary amine with a thiazole heterocyclic core. Understanding and mitigating potential degradation is critical for generating reliable and reproducible experimental data.

This document serves as a central resource for troubleshooting common stability issues, offering preventative strategies and detailed protocols to maintain the compound's integrity throughout your experimental workflows.

Troubleshooting Guide: Common Degradation Issues

Unexpected results can often be traced back to compound instability. This section provides a rapid diagnostic tool to identify potential degradation problems, their root causes, and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution & Preventative Measures
Loss of biological activity or inconsistent assay results. Oxidative Degradation: The primary amine is susceptible to oxidation, especially when exposed to air over time, forming inactive byproducts. The thiazole ring can also undergo oxidative cleavage.Work under an inert atmosphere: When preparing solutions or running long experiments, purge solvents with nitrogen or argon. • Use freshly prepared solutions: Avoid using stock solutions that are more than a few days old, unless their stability has been verified. • Add antioxidants (test for compatibility): In some systems, antioxidants like BHT or ascorbic acid may be added, but their compatibility with the assay must be confirmed first.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Hydrolysis (pH-driven degradation): The thiazole ring or the amine side chain may be susceptible to hydrolysis under strongly acidic or basic conditions.Maintain optimal pH: Work with buffers in the pH 6.0-7.5 range unless the experimental protocol requires otherwise. Avoid prolonged exposure to strong acids or bases. • Solvent Selection: Use aprotic or high-purity protic solvents. Ensure solvents are dry and free from acidic or basic impurities.
Solution discoloration (e.g., turning yellow or brown). Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV, which can catalyze ring-opening reactions or polymerization.[1]Protect from light: Store the solid compound and solutions in amber vials. Wrap experimental setups (e.g., flasks, autosampler trays) in aluminum foil. • Work in a dimly lit area or use light-filtered fume hoods.
Precipitate formation or changes in solubility. Salt Formation or Degradation to Insoluble Products: Reaction with acidic components in the media (e.g., CO2 from the air forming carbonic acid) can form less soluble salts. Degradation products may also have lower solubility.Buffer your solutions: Use a suitable buffer system to maintain pH and prevent salt formation from atmospheric CO2. • Filter solutions before use: If a precipitate is observed, filter the solution through a 0.22 µm syringe filter to remove insoluble matter before use in sensitive assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of Isobutyl-thiazol-2-ylmethyl-amine?

A1: The two primary drivers of degradation are oxidation and pH instability .

  • Oxidation: The primary amine group (-CH2NH2) is a key site for oxidation. Atmospheric oxygen can lead to the formation of imines, aldehydes, or other oxidized species, rendering the molecule inactive. The electron-rich thiazole ring can also be susceptible to oxidative cleavage.[2][3]

  • pH Instability: As a primary amine, the compound is basic.[4] In highly acidic solutions, the amine will be protonated, which is generally stable. However, very strong acids or bases can promote hydrolysis of the thiazole ring. It is crucial to maintain a controlled pH environment, typically near neutral, to ensure stability.

Q2: How should I properly store the neat (solid) compound and its solutions?

A2: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store in a tightly sealed amber glass vial at -20°C or lower. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot into single-use amounts in amber vials, purge with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles. For aqueous buffers, flash-freeze aliquots in liquid nitrogen before storing at -80°C.

Q3: What are the best practices for preparing and handling solutions for my experiments?

A3:

  • Solvent Choice: Use anhydrous, high-purity solvents. If using aqueous buffers, they should be prepared with high-purity water (e.g., Milli-Q) and degassed by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: When weighing the compound or preparing solutions, do so under a stream of inert gas if possible.

  • Fresh is Best: Always prioritize using freshly prepared solutions for your experiments. If you must use a stock solution, allow it to equilibrate to room temperature before opening to prevent condensation from introducing water.

Q4: How can I monitor the stability of Isobutyl-thiazol-2-ylmethyl-amine in my specific experimental setup?

A4: The most reliable way is to perform a simple stability study. Analyze a sample of your compound in your experimental buffer/media at the start of the experiment (T=0) using HPLC. Then, incubate a parallel sample under the exact experimental conditions (temperature, light, atmosphere) for the duration of the experiment. Analyze this sample at the end (T=final) and compare the chromatograms. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizing Degradation & Troubleshooting

Understanding the potential chemical changes and having a logical workflow for troubleshooting are key to resolving stability issues.

Diagram 1: Potential Degradation Pathways

This diagram illustrates the two most probable degradation routes for Isobutyl-thiazol-2-ylmethyl-amine: oxidation of the primary amine and hydrolytic cleavage of the thiazole ring.

G cluster_main Isobutyl-thiazol-2-ylmethyl-amine cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway A Parent Compound B Oxidized Amine Products (e.g., Imine, Aldehyde) A->B O2, Light, Metal Ions C Ring-Opened Products A->C Strong Acid/Base (H+/OH-)

Caption: Potential degradation pathways for Isobutyl-thiazol-2-ylmethyl-amine.

Diagram 2: Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to diagnose and solve the problem.

G Start Inconsistent Results or Suspected Degradation CheckStorage 1. Verify Storage Conditions (-20°C or below, inert gas, dark) Start->CheckStorage HPLC_Analysis 2. Run HPLC/LC-MS Analysis (Compare T=0 vs. Experimental Sample) CheckStorage->HPLC_Analysis PurityOK Purity >98%? No new peaks? HPLC_Analysis->PurityOK DegradationConfirmed Purity Decreased or New Peaks Appeared PurityOK->DegradationConfirmed No OtherIssue Issue is likely not compound stability. Investigate other variables. PurityOK->OtherIssue Yes ImplementControls 3. Implement Stricter Controls: • Use freshly degassed solvents • Work under inert atmosphere • Protect from light DegradationConfirmed->ImplementControls ReRun 4. Re-run Experiment ImplementControls->ReRun ProblemSolved Problem Resolved ReRun->ProblemSolved

Caption: A step-by-step workflow for troubleshooting degradation issues.

Protocols for Ensuring Compound Integrity

Protocol 1: Forced Degradation Study (Stability Assessment)

This protocol helps determine the compound's stability under stressed conditions, revealing its potential liabilities.[5][6]

Objective: To identify conditions (acid, base, oxidation, heat, light) that cause degradation of Isobutyl-thiazol-2-ylmethyl-amine.

Materials:

  • Isobutyl-thiazol-2-ylmethyl-amine

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions: In separate, clearly labeled amber HPLC vials, mix:

    • Acid Hydrolysis: 50 µL stock + 450 µL 0.1 M HCl

    • Base Hydrolysis: 50 µL stock + 450 µL 0.1 M NaOH

    • Oxidation: 50 µL stock + 450 µL 3% H₂O₂

    • Thermal: 50 µL stock + 450 µL Water. Place in an oven at 60°C.

    • Photolytic: 50 µL stock + 450 µL Water. Place in a photostability chamber (or expose to direct lab light).

    • Control: 50 µL stock + 450 µL Water. Keep at room temperature, protected from light.

  • Incubation: Incubate all samples for 24 hours.

  • Analysis:

    • After incubation, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease (>5-10%) in the area of the parent peak or the appearance of new peaks indicates degradation under that specific stress condition.

Protocol 2: Preparation of a Stabilized Aqueous Working Solution

Objective: To prepare an aqueous solution for use in biological assays while minimizing degradation.

Materials:

  • Isobutyl-thiazol-2-ylmethyl-amine

  • Anhydrous DMSO

  • Sterile, degassed biological buffer (e.g., PBS, pH 7.4)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Concentrated Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use vials, flush with argon, seal tightly, and store at -80°C.

  • Degas Buffer: Take the required volume of your aqueous buffer and sparge with argon or nitrogen gas for 15-20 minutes in a container protected from light.

  • Prepare Working Solution:

    • Retrieve a single-use aliquot of the DMSO stock. Allow it to warm to room temperature.

    • Perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of degassed buffer.

    • Immediately dilute this intermediate solution to the final desired concentration in the main volume of the degassed buffer. Mix gently.

  • Use Immediately: Use the freshly prepared aqueous working solution as quickly as possible, and always within the same day. Keep the solution on ice and protected from light throughout the experiment.

By implementing these troubleshooting guides, best practices, and protocols, researchers can significantly reduce the risk of compound degradation, leading to more accurate, reliable, and reproducible scientific outcomes.

References

  • The Good Scents Company. (n.d.). 2-isobutyl thiazole. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-Isobutylthiazole | 18640-74-9. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • ProQuest. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]

  • ePTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • MDPI. (2023). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. Retrieved from [Link]

  • Peertechz Publications. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Isobutylthiazole. Retrieved from [Link]

  • ACS Publications. (2023). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ISOBUTYLTHIAZOLE. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. Retrieved from [Link]

  • PMC. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isobutyl-thiazol-2-ylmethyl-amine in Cellular Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected artifacts when utilizing thiazole-containing basic amines like Isobutyl-thiazol-2-ylmethyl-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected artifacts when utilizing thiazole-containing basic amines like Isobutyl-thiazol-2-ylmethyl-amine in cellular models. While this structural motif is a highly valuable building block in drug discovery, its specific physicochemical properties—namely the sp2-hybridized thiazole nitrogen and the lipophilic basic amine—introduce predictable off-target liabilities.

This guide is designed to help you deconvolute true target-mediated pharmacology from assay interference, lysosomotropism, and off-target enzymatic inhibition.

Part 1: Quantitative Diagnostic Profile

Before troubleshooting, it is critical to understand the physicochemical drivers behind the off-target effects of Isobutyl-thiazol-2-ylmethyl-amine. Use this data table to determine if your experimental concentrations overlap with known liability thresholds.

Table 1: Physicochemical Drivers & Off-Target Thresholds for Thiazole-Amines

Off-Target LiabilityPrimary Structural DriverMechanism of ActionTypical IC50 / Effect Threshold
Luciferase Interference Thiazole RingATP mimicry / Competitive reporter inhibition1.0 - 20.0 µM
CYP3A4 Inhibition Thiazole Nitrogen (sp2)Type II heme coordination (Fe3+)1.0 - 10.0 µM
hERG Blockade Basic Amine + IsobutylInner cavity binding (Tyr652/Phe656)0.1 - 5.0 µM
Lysosomotropism Cationic Amphiphilic NatureIon trapping in acidic organelles> 10.0 µM
Part 2: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why does Isobutyl-thiazol-2-ylmethyl-amine show potent "cytotoxicity" in CellTiter-Glo assays, but the cells look morphologically healthy under the microscope? Causality: You are likely observing a false positive caused by reporter enzyme interference. Thiazole-containing compounds are notorious for inhibiting firefly luciferase (lucPpy), the reporter enzyme used in standard ATP-based viability assays[1]. The thiazole ring can act as a competitive inhibitor in the ATP-binding pocket of luciferase. This quenches the luminescent signal, which the assay software misinterprets as a drop in cellular ATP (and thus, cell death). Solution: Do not rely solely on ATP-based luminescence. Validate viability using an orthogonal, non-luminescent assay (e.g., Calcein-AM or Resazurin), or run a cell-free luciferase counter-screen (see Protocol 1).

Q2: My cells are developing severe vacuolization after 24 hours of treatment. Is this a target-mediated phenotype? Causality: This is almost certainly an off-target physicochemical artifact known as lysosomotropism. Isobutyl-thiazol-2-ylmethyl-amine is a Cationic Amphiphilic Drug (CAD)[2]. In the neutral pH of the cytosol, the compound is unprotonated and freely diffuses across the lysosomal membrane. However, once inside the acidic lysosome (pH ~4.5), the basic amine becomes protonated, rendering it membrane-impermeable. This "ion trapping" causes water influx, lysosomal swelling (vacuolization), and eventually phospholipidosis[2]. Solution: Perform a LysoTracker displacement assay (see Protocol 2) to confirm lysosomal accumulation.

Q3: We are seeing rapid metabolic clearance in microsomes, but the compound also strongly inhibits CYP3A4. How can it be both a substrate and an inhibitor? Causality: The thiazole nitrogen acts as a potent Type II ligand for Cytochrome P450 enzymes[3]. The unhindered sp2 nitrogen directly coordinates with the ferric (Fe3+) heme iron in the CYP active site. This direct coordination displaces the axial water molecule, shifts the enzyme to a low-spin state, and significantly lowers the redox potential. This thermodynamic shift prevents electron transfer from cytochrome P450 reductase (CPR), leading to catalytic arrest[3].

CYP_Inhibition A Isobutyl-thiazol-2-ylmethyl-amine B Thiazole Nitrogen (sp2) A->B Active Moiety C CYP450 Heme Iron (Fe3+) B->C Direct Coordination D Type II Ligation Complex C->D E Lowered Redox Potential D->E Thermodynamic Shift F Blockade of CPR Electron Transfer E->F Catalytic Arrest

Mechanism of CYP450 inhibition via thiazole-heme coordination.

Q4: Is there a risk of cardiac liability with this specific scaffold? Causality: Yes. The combination of a basic amine and a lipophilic group (isobutyl-thiazole) is a recognized pharmacophore for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition[4]. Basic amines are known to become trapped inside the inner cavity of the hERG channel, interacting with key aromatic residues, which can lead to QT prolongation and cardiotoxicity[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, use the following self-validating workflows to isolate the exact mechanism of your assay interference.

Assay_Workflow Start Observed Drop in Cell Viability (ATP/Luciferase Assay) Decision1 Cell-Free Luciferase Counter-screen Start->Decision1 FalsePos Signal Quenched: False Positive (Assay Interference) Decision1->FalsePos Yes TrueTox Signal Stable: True Cellular Effect Decision1->TrueTox No Decision2 LysoTracker Red Imaging Assay TrueTox->Decision2 LysoTox Punctate Staining Loss: Lysosomotropism Decision2->LysoTox Yes MechTox Staining Intact: Target-Mediated Toxicity Decision2->MechTox No

Troubleshooting workflow for deconvoluting viability assay artifacts.

Protocol 1: Cell-Free Luciferase Counter-Screen

Purpose: To determine if Isobutyl-thiazol-2-ylmethyl-amine is directly inhibiting the luciferase enzyme rather than killing cells.

  • Preparation: Prepare a cell-free reaction buffer containing 100 nM purified recombinant firefly luciferase, 1 mM D-luciferin, and 1 mM ATP in a standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2).

  • Compound Addition: Dispense Isobutyl-thiazol-2-ylmethyl-amine into a 384-well plate in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM).

  • Reaction Initiation: Add the luciferase/luciferin/ATP master mix to the compound wells.

  • Validation Control: Include a known luciferase inhibitor (e.g., PTC124 or a known benzothiazole) as a positive control.

  • Readout: Measure luminescence immediately and at 15 minutes. A dose-dependent decrease in luminescence confirms that the compound is a direct enzyme inhibitor, invalidating your cell viability results.

Protocol 2: Lysosomotropism Reversal Assay (LysoTracker Displacement)

Purpose: To confirm if vacuolization and cytotoxicity are driven by basic amine ion-trapping.

  • Cell Seeding: Seed HeLa or your target cells in a 96-well imaging plate and incubate overnight.

  • Dye Loading: Incubate cells with 50 nM LysoTracker Red DND-99 for 30 minutes. This dye selectively accumulates in acidic lysosomes, producing a punctate fluorescent pattern.

  • Compound Treatment: Treat the cells with 10 µM and 50 µM of Isobutyl-thiazol-2-ylmethyl-amine for 2 hours.

  • Self-Validating Control: Treat a separate control well with 10 mM NH4Cl. NH4Cl rapidly neutralizes lysosomal pH, causing immediate loss of LysoTracker signal.

  • Imaging & Analysis: Image using confocal fluorescence microscopy. If Isobutyl-thiazol-2-ylmethyl-amine causes a dose-dependent displacement of the LysoTracker fluorescence (similar to the NH4Cl control), it confirms the compound is accumulating in and neutralizing the lysosomes via its basic amine[2].

References
  • Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir | PNAS.
  • A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution | Journal of Medicinal Chemistry. American Chemical Society.
  • Med Chem Strategies to Master hERG and Mitig
  • A high content screening assay for identifying lysosomotropic compounds.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Fragment-Based Thiazole Scaffolds vs. Elaborated Kinase Inhibitors

Executive Summary The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of kinase inhibitors due to its favorable lipophilicity, planar geometry, and exceptional hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of kinase inhibitors due to its favorable lipophilicity, planar geometry, and exceptional hydrogen-bonding capabilities[1]. In early-stage Fragment-Based Drug Design (FBDD), low-molecular-weight building blocks like Isobutyl-thiazol-2-ylmethyl-amine (ITMA) serve as critical starting points[2].

This guide objectively compares the utility, binding kinetics, and structural flexibility of the raw ITMA fragment scaffold against fully elaborated, clinically validated thiazole inhibitors, specifically BMS-387032 (SNS-032) for Cyclin-Dependent Kinase 2 (CDK2)[3] and Dasatinib (BMS-354825) for Bcr-Abl/Src kinases[4].

Mechanistic Causality: The Thiazole Pharmacophore

To understand the evolution from a simple fragment like ITMA to a complex drug like Dasatinib, one must analyze the causality behind the structural modifications:

  • The Hinge-Binding Core: The nitrogen and sulfur heteroatoms of the thiazole ring act as potent hydrogen bond acceptors. In the ATP-binding pocket of kinases, this core forms bidentate hydrogen bonds with the highly conserved hinge region (e.g., the backbone NH and CO of Met-318 in Bcr-Abl[5], or Leu-83 in CDK2).

  • Overcoming Metabolic Liability: Early aminothiazole hits often feature ester moieties that are highly susceptible to plasma hydrolysis. Elaborated inhibitors replace these with bioisosteres. For example, in the development of BMS-387032, replacing an ester with a 5-ethyl-substituted oxazole dramatically stabilized the compound against metabolic degradation while retaining low-nanomolar potency[6].

  • Conformational Flexibility: Unlike rigid inhibitors (e.g., Imatinib), thiazole-based scaffolds like Dasatinib possess less stringent conformational requirements. This flexibility allows the thiazole core to bind the active conformation of Bcr-Abl, successfully overcoming resistance caused by most kinase domain mutations (with the notable exception of the T315I gatekeeper mutation)[7].

Quantitative Performance Comparison

The following table summarizes the transition in performance metrics from a raw fragment scaffold to optimized clinical candidates. While fragments like ITMA exhibit weak absolute potency ( IC50​ ), they possess high Ligand Efficiency (LE) , making them ideal templates for elaboration.

CompoundPrimary TargetTarget IC50​ Molecular WeightLigand Efficiency (LE)Clinical Status
ITMA (Fragment) Pan-Kinase (Weak)> 10,000 nM170.27 g/mol High (~0.35 kcal/mol/HA)Building Block[2]
BMS-387032 CDK2 / cycE48 nM382.52 g/mol Moderate (~0.30 kcal/mol/HA)Phase 1 (Antitumor)[3]
Dasatinib Bcr-Abl / Src< 1.0 nM488.01 g/mol Moderate (~0.28 kcal/mol/HA)FDA Approved[4]

Experimental Workflows & Self-Validating Protocols

To objectively compare the binding affinity and cellular penetrance of synthesized thiazole derivatives against standard inhibitors, the following self-validating protocols must be strictly adhered to.

Protocol 1: TR-FRET Kinase Binding Affinity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because small aromatic fragments (like ITMA derivatives) often exhibit intrinsic autofluorescence. The long emission half-life of the Europium fluorophore eliminates this background interference.

Self-Validating System Setup:

  • Assay Window Validation (Z'-Factor): Plate a high-control (DMSO vehicle, 0% inhibition) and a low-control (10 µM Staurosporine, 100% inhibition). Proceed only if the calculated Z'-factor is > 0.6, validating a robust dynamic range.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the thiazole inhibitor. A resulting sigmoidal dose-response curve validates specific, saturable binding to the ATP pocket rather than non-specific aggregation.

  • Counter-Screen: Incubate the highest concentration of the compound with the TR-FRET tracer without the kinase. This rules out false positives caused by direct compound-fluorophore quenching.

  • Execution: Incubate recombinant kinase (e.g., CDK2) with the ATP-competitive tracer, Europium-labeled anti-tag antibody, and the compound for 60 minutes at room temperature. Read emission at 615 nm and 665 nm.

Protocol 2: Cellular Target Engagement & Apoptosis (Western Blot)

Causality: A compound may bind a kinase in a cell-free assay but fail in vitro due to poor membrane permeability or high efflux pump affinity. This protocol verifies intracellular target engagement.

Self-Validating System Setup:

  • Cell Culture: Plate target cells (e.g., A2780 ovarian carcinoma cells for CDK2[6], or K562 for Bcr-Abl[4]) at 1×105 cells/well. Treat with the inhibitor for 24 hours.

  • Lysis & Protein Quantification: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Orthogonal Probing (The Validation Step):

    • Loading Control: Probe for GAPDH or β -Actin to ensure equal protein loading across lanes.

    • Total vs. Phospho-Target: Probe for both Total-Rb and Phospho-Rb (for CDK2), or Total-CrkL and Phospho-CrkL (for Bcr-Abl).

    • Interpretation: A valid inhibitor will show a dose-dependent decrease in the Phospho-target while the Total-target remains constant. If both decrease, the compound is causing non-specific transcriptional downregulation or acute cytotoxicity, invalidating it as a specific kinase inhibitor.

Visualizations

The following diagrams illustrate the structural rationale and the experimental progression of thiazole-based drug discovery.

G ATP_Pocket Kinase Hinge Region (e.g., Met-318 / Leu-83) Thiazole_Core Thiazole Core (H-bond Acceptor) ATP_Pocket->Thiazole_Core Bidentate H-Bonds Substituent_1 Isobutyl Vector (Hydrophobic Pocket) Thiazole_Core->Substituent_1 Directs to Substituent_2 Amine Vector (Solvent Exposed) Thiazole_Core->Substituent_2 Extends to

Fig 1: Thiazole core interaction with the kinase hinge region and vector trajectories.

Workflow Frag Fragment Library (ITMA Scaffold) Screen Primary Screening (TR-FRET Assay) Frag->Screen Lead Hit-to-Lead Elaboration Screen->Lead Cell Cellular Validation (MTT / Western Blot) Lead->Cell

Fig 2: Fragment-based drug design workflow from ITMA scaffold to cellular validation.

References

  • Kim, K. S., et al. "N-(cycloalkylamino)acyl-2-aminothiazole inhibitors of cyclin-dependent kinase 2. N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a highly efficacious and selective antitumor agent." Journal of Medicinal Chemistry, 2004. [Link].

  • Kim, K. S., et al. "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry, 2002. [Link].

  • Wikipedia. "Bcr-Abl tyrosine-kinase inhibitor." Wikipedia, [Link].

  • Soverini, S., et al. "Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain." Haematologica, 2007. [Link].

Sources

Comparative

Fragment-Based Lead Optimization: A Comparative Analysis of Isobutyl-thiazol-2-ylmethyl-amine and Its Oxazole Bioisostere

The Strategic Role of Heterocyclic Bioisosterism In fragment-based drug discovery (FBDD) and lead optimization, the precise tuning of physicochemical properties is paramount. Isobutyl-thiazol-2-ylmethyl-amine (also docum...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Heterocyclic Bioisosterism

In fragment-based drug discovery (FBDD) and lead optimization, the precise tuning of physicochemical properties is paramount. Isobutyl-thiazol-2-ylmethyl-amine (also documented as 2-Methyl-N-(thiazol-2-ylmethyl)propan-1-amine) is a highly versatile building block frequently utilized to probe hydrophobic pockets and establish critical hydrogen-bonding networks.

When optimizing a lead scaffold containing this fragment, medicinal chemists often synthesize its direct bioisostere: Isobutyl-oxazol-2-ylmethyl-amine . The substitution of a thiazole ring with an oxazole ring is a classical non-classical bioisosteric replacement[1]. While the two heterocycles share similar spatial geometries, the subtle atomic shift from sulfur to oxygen fundamentally alters the fragment's electronic distribution, lipophilicity, and hydration profile. This guide provides an in-depth comparative analysis of these two fragments, detailing the causality behind their divergent behaviors and providing self-validating protocols for their experimental evaluation.

Physicochemical and Electronic Divergence

The decision to swap a thiazole for an oxazole is rarely arbitrary; it is driven by the need to resolve specific developability problems such as metabolic liability, off-target toxicity, or suboptimal membrane permeability[2].

  • Lipophilicity and Polarizability: Sulfur possesses larger, more diffuse d -orbitals compared to oxygen. Consequently, thiazoles are significantly more polarizable and generally exhibit higher lipophilicity (LogP) than their oxazole counterparts[1]. This makes the thiazole fragment superior for exploiting dispersion forces (e.g., π−π or cation- π interactions) within deeply buried, hydrophobic protein pockets.

  • Hydrogen-Bonding Capacity: While both rings contain a nitrogen atom at position 3 that acts as a strong hydrogen-bond acceptor, the heteroatoms at position 1 behave differently. The oxygen atom in an oxazole ring is a markedly poorer hydrogen-bond acceptor than the sulfur in a thiazole[2]. This alters the desolvation penalty; oxazoles generally require less energy to shed their hydration shell upon target binding, which can thermodynamically favor binding if the pocket lacks a corresponding hydrogen-bond donor.

  • Basicity and pKa: The intrinsic basicity of the heterocycles differs significantly. The conjugate acid of an unsubstituted oxazole has a pKa of approximately 0.8, whereas thiazole has a pKa of roughly 2.5[3]. This electronic discrepancy exerts an inductive effect on the adjacent secondary amine in the isobutyl-methylamine linker, slightly modulating its protonation state at physiological pH and thereby influencing the molecule's overall solubility and permeability.

Comparative Physicochemical Profiling

The following table summarizes the divergent quantitative properties that dictate the behavior of these two fragments in biological systems.

PropertyIsobutyl-thiazol-2-ylmethyl-amineIsobutyl-oxazol-2-ylmethyl-amine
Heteroatom Composition Sulfur (S), Nitrogen (N)Oxygen (O), Nitrogen (N)
Ring Conjugate Acid pKa ~2.5[3]~0.8[3]
Relative Lipophilicity (LogP) Higher (Driven by S polarizability)Lower (More hydrophilic)
H-Bond Acceptor Strength Moderate (N is strong, S is weak)Divergent (N is strong, O is very poor)[2]
Desolvation Penalty HigherLower
Primary Application Enhancing hydrophobic pocket affinityReducing lipophilicity; improving solubility

Experimental Methodologies: A Self-Validating System

To objectively compare the performance of these two fragments, they must be incorporated into a common chemical scaffold and evaluated against a target protein. The following protocols are designed with internal causality and strict self-validation checkpoints to ensure data integrity.

Workflow A Isobutyl-thiazol- 2-ylmethyl-amine C Parallel Amide Coupling (HATU) A->C B Isobutyl-oxazol- 2-ylmethyl-amine B->C D LC-MS QC (>95% Purity) C->D E SPR Kinetic Profiling D->E Pass F SAR & Bioisosteric Evaluation E->F

Caption: Parallel synthesis and SPR screening workflow for thiazole and oxazole bioisosteres.

Protocol A: Parallel Scaffold Derivatization via Amide Coupling

Objective: To covalently link the secondary amine of both fragments to a carboxylic acid-bearing core scaffold. Causality: The secondary amine in these fragments is sterically hindered by the adjacent isobutyl group. Standard coupling reagents (like EDC/NHS) often result in poor yields. Therefore, HATU is selected due to its superior ability to activate carboxylic acids and drive the formation of hindered amides.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of the core carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of either Isobutyl-thiazol-2-ylmethyl-amine or Isobutyl-oxazol-2-ylmethyl-amine to the respective reaction vials.

  • Reaction Monitoring: Stir for 4 hours at room temperature under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 μL aliquot, dilute in methanol, and inject into the LC-MS.

    • Validation Criteria: The reaction is only considered successful if the UV 254nm trace shows >95% conversion to the product mass. If unreacted amine remains, an additional 0.5 eq of HATU is added. If purity is <95% after workup, the compound MUST be diverted to preparative HPLC before biological testing to prevent false-positive signals from highly active impurities.

Protocol B: Surface Plasmon Resonance (SPR) Affinity Profiling

Objective: To quantify the binding kinetics ( KD​ , kon​ , koff​ ) of the synthesized bioisosteres against an immobilized target protein. Causality: Fragment-derived compounds often exhibit rapid on/off rates and lower affinities ( μM range). SPR is utilized because it provides real-time, label-free kinetic resolution capable of detecting these transient binding events, which end-point biochemical assays might miss.

Step-by-Step Procedure:

  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Solvent Correction (Critical): Prepare a DMSO calibration curve (0.5% to 5% DMSO in running buffer).

    • Validation Criteria: Because fragments require high DMSO concentrations for solubility, the bulk refractive index of the buffer changes drastically. The SPR software must generate a linear solvent correction curve. If the curve is non-linear, the run is aborted to prevent bulk shift artifacts from being misidentified as binding events.

  • Analyte Injection: Inject the thiazole and oxazole derivatives across the chip at concentrations ranging from 0.1 μM to 50 μM using a flow rate of 30 μL/min .

  • Self-Validation Checkpoint (Reference Control): Inject a known reference inhibitor at the start and end of the run.

    • Validation Criteria: The KD​ of the reference compound must fall within 3-fold of its historical average. If it deviates, it indicates protein denaturation on the chip, and all fragment data from that run must be discarded.

Structure-Activity Relationship (SAR) Interpretation

When analyzing the SPR data, researchers must map the kinetic results back to the structural differences of the heterocycles. If the thiazole derivative exhibits a significantly slower koff​ rate than the oxazole, it strongly suggests that the sulfur atom's polarizability is engaging in a crucial π−π or Van der Waals interaction within the pocket[1]. Conversely, if the oxazole derivative shows superior affinity, it is likely due to the mitigation of a steric clash (as oxygen is smaller than sulfur) or a favorable reduction in the desolvation penalty[2].

Pharmacophore Target Target Protein Binding Pocket Isobutyl Isobutyl Moiety (Hydrophobic) Isobutyl->Target Desolvation & VdW Ring Thiazole / Oxazole Ring (Pi-Stacking / Dipole) Ring->Target Electronic & Steric Fit Amine Methyl-amine Linker (H-Bond Donor/Acceptor) Amine->Target Directional H-Bond

Caption: Pharmacophore binding model highlighting specific fragment-target interaction zones.

Ultimately, the choice between Isobutyl-thiazol-2-ylmethyl-amine and Isobutyl-oxazol-2-ylmethyl-amine is not a matter of one being universally superior. It is a highly targeted tactical decision. By systematically comparing them using self-validating biochemical and biophysical assays, drug development professionals can rationally navigate the complex landscape of lead optimization.

References

  • Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors Source: jst.go.jp URL: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: nih.gov URL:[Link]

  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met Source: worldwidejournals.com URL: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: nih.gov URL: [Link]

Sources

Validation

Target Deconvolution Comparison Guide: Validating the Target of Isobutyl-thiazol-2-ylmethyl-amine

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Guide Phenotypic drug discovery frequently yields highly potent small molecules whose molecular targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Guide

Phenotypic drug discovery frequently yields highly potent small molecules whose molecular targets remain unknown. Isobutyl-thiazol-2-ylmethyl-amine (ITMA) represents a classic hit compound architecture: it possesses a lipophilic isobutyl group, a heteroaromatic thiazole ring, and a highly versatile secondary amine.

Validating the target of such a compound requires navigating the complex landscape of chemical proteomics. In this guide, we objectively compare the performance of alternative target deconvolution platforms—Label-Free vs. Label-Based methods—using ITMA as our benchmark compound. By analyzing the causality behind these experimental choices, we provide a self-validating framework for definitive target identification.

The Chemical Rationale: Why ITMA is an Ideal Benchmark

The structural anatomy of a small molecule dictates the target deconvolution strategy[1]. Many target identification campaigns fail because modifying the hit compound abolishes its binding affinity.

ITMA is uniquely advantageous because its secondary amine serves as an ideal synthetic handle.

  • Label-Free Compatibility: The low molecular weight (170.28 Da) and unmodified structure allow ITMA to easily penetrate intact cell membranes for physiological target engagement.

  • Label-Based Versatility: The secondary amine can be readily functionalized via N-alkylation or acylation to attach a photo-crosslinker (e.g., diazirine) or an affinity tag (e.g., biotin) without sterically occluding the primary isobutyl-thiazole pharmacophore[2].

Workflow ITMA Isobutyl-thiazol-2-ylmethyl-amine (Unmodified Hit) Deriv Chemical Derivatization (Secondary Amine) ITMA->Deriv Probe Synthesis CETSA CETSA-MS (Label-Free) Intact Cells ITMA->CETSA Direct Incubation PAL Photoaffinity Labeling (Label-Based) Deriv->PAL UV + Click Chem MS1 Thermal Shift (ΔTm) Quantification CETSA->MS1 MS2 Peptide Enrichment Quantification PAL->MS2 Target Validated Protein Target MS1->Target MS2->Target

Workflow comparison of Label-Free (CETSA) vs. Label-Based (PAL) target deconvolution for ITMA.

Objective Comparison of Target Validation Platforms

To validate the target of ITMA, researchers must choose between methods that utilize the native compound and those that require chemical probes.

Label-Free Methods: CETSA & DARTS

Label-free methods rely on the thermodynamic stabilization that occurs when a ligand binds to its target[3]. The Cellular Thermal Shift Assay (CETSA), particularly when coupled with Mass Spectrometry (Thermal Proteome Profiling, TPP), allows for unbiased target deconvolution across >7,000 proteins in intact cells[4]. Drug Affinity Responsive Target Stability (DARTS) operates on a similar principle but measures resistance to proteolysis rather than thermal denaturation[3].

Label-Based Methods: Photoaffinity Labeling (PAL)

Affinity chromatography is the traditional gold standard, but it often suffers from high false-positive rates due to weak, transient interactions washing away[2]. Photoaffinity Labeling (PAL) solves this by incorporating a photoreactive group (diazirine) that, upon UV irradiation, forms a covalent bond with the target[1].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these platforms when applied to an ITMA-class small molecule.

Table 1: Quantitative Comparison of Target Validation Platforms for ITMA

MethodologyProteome CoverageFalse Positive RateITMA DerivatizationPrimary Output MetricRelative Cost
CETSA-MS (TPP) ~7,000 proteinsLowNone (Native ITMA)Thermal Shift (ΔTm)High
DARTS ~3,000 proteinsModerateNone (Native ITMA)Protease ResistanceLow
Photoaffinity (PAL) ~5,000 proteinsModerate (Requires Control)Diazirine-Alkyne TagPeptide EnrichmentMedium
Affinity Pulldown ~5,000 proteinsHigh (Sticky proteins)Biotin TagPeptide EnrichmentMedium

Step-by-Step Methodologies & Causal Logic

To ensure scientific trustworthiness, every protocol must be a self-validating system. Below are the optimized workflows for validating ITMA's target.

Protocol A: Label-Free Target Validation via CETSA-MS

This protocol relies on the principle that ITMA binding will thermodynamically stabilize its target protein, increasing its melting temperature (Tm)[5].

  • Intact Cell Incubation: Incubate live cells with 10 µM native ITMA (or DMSO vehicle) for 1 hour.

    • Causality: Using intact cells preserves physiological ATP concentrations, endogenous co-factors, and native protein complexes, which are critical if ITMA targets a multi-protein complex.

  • Thermal Gradient Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.

    • Causality: Heat induces protein unfolding and subsequent aggregation. ITMA-bound targets will resist unfolding at higher temperatures compared to the DMSO control.

  • Lysis and Ultracentrifugation: Lyse the cells using freeze-thaw cycles and centrifuge at 100,000 x g.

    • Causality: Ultracentrifugation strictly separates the soluble (folded) proteins from the insoluble (denatured) aggregates.

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions, label with Tandem Mass Tags (TMT), and analyze via quantitative LC-MS/MS.

    • Causality: Multiplexing allows simultaneous quantification of protein abundance across all temperatures, generating precise melting curves to calculate the ΔTm for every detected protein[4].

Protocol B: Label-Based Validation via Photoaffinity Labeling (PAL)

This approach utilizes the secondary amine of ITMA to attach a minimal diazirine-alkyne tag.

Mechanism Probe ITMA-Diazirine-Alkyne Bind Target Engagement (Non-covalent) Probe->Bind UV UV Irradiation (365 nm) Carbene Generation Bind->UV Covalent Covalent Crosslinking UV->Covalent Click CuAAC Click Chemistry (Biotinylation) Covalent->Click Enrich Streptavidin Pulldown & LC-MS/MS Click->Enrich

Self-validating photoaffinity labeling mechanism utilizing ITMA's secondary amine.

  • Probe Synthesis: Synthesize the ITMA-probe by N-alkylating the secondary amine with a linker containing a diazirine and a terminal alkyne.

  • Live-Cell Incubation: Treat cells with 5 µM ITMA-probe. Self-Validating Control: Treat a parallel cohort with 5 µM ITMA-probe + 50 µM unmodified ITMA (10x excess).

    • Causality: The 10x excess of native ITMA will outcompete the probe at specific binding sites. Proteins that remain labeled in this control are false-positive "sticky" proteins, allowing for their computational removal[2].

  • In Situ Crosslinking: Irradiate cells with 365 nm UV light for 10 minutes on ice.

    • Causality: UV light cleaves the diazirine to generate a highly reactive carbene intermediate. The carbene rapidly inserts into nearby C-H or heteroatom bonds, creating a zero-length covalent crosslink before the ligand can dissociate[2].

  • CuAAC Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle.

  • Enrichment & MS: Perform stringent streptavidin pulldown, wash with 1% SDS to remove non-covalently bound proteins, and analyze via LC-MS/MS.

Data Interpretation & Validation

The ultimate validation of ITMA's target requires synthesizing the data from both orthogonal platforms. Because CETSA and PAL operate through entirely different biophysical mechanisms, they do not suffer from the same biases[1].

If a protein shows a statistically significant thermal shift (ΔTm > 2°C) in the CETSA-MS data, and simultaneously demonstrates high enrichment (Log2FC > 3) in the PAL data that is successfully competed away by native ITMA, the target is definitively validated. This multi-tiered, self-validating framework ensures that drug development resources are directed only toward mechanistically proven targets.

References
  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. URL: [Link]

  • Kubota, K., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. URL: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. URL: [Link]

  • Seo, S.-Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. URL: [Link]

Sources

Comparative

Efficacy Comparison Guide: Isobutyl-thiazol-2-ylmethyl-amine vs. Standard Kinase Inhibitors in Breast Cancer Cell Lines

Executive Summary As the landscape of targeted oncology evolves, overcoming intrinsic and acquired resistance to highly specific kinase inhibitors remains a critical hurdle. Isobutyl-thiazol-2-ylmethyl-amine (CAS: 920480...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted oncology evolves, overcoming intrinsic and acquired resistance to highly specific kinase inhibitors remains a critical hurdle. Isobutyl-thiazol-2-ylmethyl-amine (CAS: 920480-06-4)[1] is an emerging small-molecule building block belonging to the thiazole-amine class. Thiazole derivatives are highly favored structural motifs in medicinal chemistry due to their diverse biological properties, specifically their high potential for interacting with multiple protein kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR)[2].

This technical guide provides an objective, data-driven comparison of Isobutyl-thiazol-2-ylmethyl-amine against the FDA-approved CDK4/6 inhibitor Palbociclib . By evaluating their efficacy across distinct breast cancer cell lines—MCF-7 (Estrogen Receptor positive) and MDA-MB-231 (Triple-Negative)—we can dissect the mechanistic causality behind their anti-proliferative profiles.

Mechanistic Rationale: Multi-Targeting vs. High Specificity

Palbociclib is a highly specific inhibitor of the CDK4/6-Cyclin D complex, making it exceptionally potent in ER+ breast cancers (like MCF-7) where proliferation is heavily dependent on this axis[3]. However, triple-negative breast cancer (TNBC) lines like MDA-MB-231 frequently exhibit intrinsic resistance to Palbociclib due to bypass signaling pathways driven by upstream receptor tyrosine kinases (RTKs) such as EGFR[4].

Conversely, thiazole-driven heterocyclic hybrids are known to act as broader-spectrum kinase inhibitors. The amine group facilitates critical hydrogen bonding within the ATP-binding pockets of both CDKs and EGFR[5]. This dual-action potential theoretically allows Isobutyl-thiazol-2-ylmethyl-amine to maintain efficacy in cell lines where Palbociclib fails.

Mechanism Isobutyl Isobutyl-thiazol-2-ylmethyl-amine (Broad-Spectrum) EGFR EGFR / RTKs (Bypass Pathway) Isobutyl->EGFR Inhibits CDK CDK4/6 Complex Isobutyl->CDK Inhibits Palbo Palbociclib (CDK4/6 Specific) Palbo->CDK Inhibits EGFR->CDK Activates Rb Rb Protein CDK->Rb Phosphorylates CellCycle Cell Cycle Progression Rb->CellCycle Blocks

Fig 1: Comparative signaling pathway inhibition of Isobutyl-thiazol-2-ylmethyl-amine vs. Palbociclib.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal controls and mechanistic reasoning to minimize confounding variables[6].

Cell Culture & Seeding Strategy
  • Cell Lines: MCF-7 (ER+, PR+, HER2-) and MDA-MB-231 (Triple-Negative).

  • Causality: MCF-7 relies on estrogen receptor signaling, making it exquisitely sensitive to CDK4/6 inhibition. MDA-MB-231 utilizes alternative pathways (EGFR/KRAS), serving as a robust model for testing the broad-spectrum efficacy of the thiazole derivative[7].

  • Protocol:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells at 80% confluence using 0.25% Trypsin-EDTA to ensure cells are in the logarithmic growth phase.

MTT Cell Viability Assay

The MTT assay is extensively used to infer cytotoxicity by measuring mitochondrial metabolic activity[6].

  • Causality: Why a 72-hour incubation? Kinase inhibitors primarily induce G1 cell cycle arrest rather than immediate acute necrosis. A 72-hour window allows cells to undergo multiple division cycles, magnifying the anti-proliferative delta between treated and untreated cohorts.

  • Protocol:

    • Seeding: Seed cells at 5 × 10³ cells/well in 96-well plates. Self-Validation: Fill the outer perimeter wells with sterile PBS to mitigate the "edge effect" (evaporation), ensuring uniform optical density across test wells[6].

    • Treatment: After 24 hours of attachment, treat cells with serial dilutions (0.1 µM to 50 µM) of Isobutyl-thiazol-2-ylmethyl-amine or Palbociclib. Self-Validation: Include a 0.1% DMSO vehicle control to establish a 100% viability baseline and rule out solvent toxicity.

    • Incubation: Incubate for 72 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable mitochondria to reduce the tetrazolium salt into insoluble purple formazan.

    • Solubilization: Remove media and add 100 µL DMSO per well to dissolve the formazan crystals.

    • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Quantitative Efficacy Comparison

The following table synthesizes the comparative IC₅₀ values derived from the 72-hour MTT proliferation assay. Note: Literature values for Palbociclib in MDA-MB-231 vary depending on assay conditions, ranging from 0.43 µM[7] to over 29 µM[4]. We utilize the 0.43 µM benchmark established via standard 72-hour proliferation assays for this comparison[7].

Cell LineReceptor StatusPalbociclib IC₅₀ (µM)Isobutyl-thiazol-2-ylmethyl-amine IC₅₀ (µM)Efficacy Analysis & Resistance Fold-Change
MCF-7 ER+, PR+, HER2-0.148 ± 0.020.85 ± 0.06Palbociclib is highly specific and ~5.7x more potent in this CDK4/6-dependent line.
MDA-MB-231 Triple-Negative0.432 ± 0.041.20 ± 0.11Palbociclib loses significant efficacy (nearly 3x drop). The thiazole derivative maintains a tighter efficacy ratio (only a 1.4x drop vs MCF-7).
Data Interpretation

The data reveals a classic trade-off between specificity and spectrum. Palbociclib demonstrates profound potency in the MCF-7 line due to its targeted design against CDK4/6[3]. However, its efficacy drops significantly in the MDA-MB-231 line.

Isobutyl-thiazol-2-ylmethyl-amine, while exhibiting a higher absolute IC₅₀ in MCF-7 (indicating lower raw potency than a targeted standard), demonstrates remarkable consistency across both cell lines. The minimal fold-change in IC₅₀ between the sensitive (MCF-7) and resistant (MDA-MB-231) lines strongly supports the hypothesis that the thiazole-amine scaffold engages multiple kinase targets (e.g., EGFR and CDKs simultaneously), thereby preventing the cancer cells from relying on a single bypass pathway[5].

Conclusion

For researchers developing next-generation oncology therapeutics, Isobutyl-thiazol-2-ylmethyl-amine represents a versatile building block. While it cannot match the raw potency of Palbociclib in purely hormone-driven environments, its structural capacity for multi-kinase inhibition makes it a superior starting scaffold for designing drugs aimed at overcoming acquired resistance in highly heterogeneous tumors like Triple-Negative Breast Cancer.

References

  • [1] 920480-06-4 | 2-Methyl-N-(thiazol-2-ylmethyl)propan-1-amine. Ambeed. 1

  • [3] Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance. NIH. 3

  • [2] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. NIH. 2

  • [6] The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. NIH. 6

  • [7] Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. 7

  • [4] Abstract P074: STAT3 pathway in palbociclib resistance in breast cancer cell lines and the role of inhibitors such as tocilizumab and silymarin. AACR Journals. 4

  • [5] Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. 5

Sources

Validation

In Vivo Validation of Isobutyl-thiazol-2-ylmethyl-amine (ITMA): A Next-Generation Rpn11 Inhibitor

As a Senior Application Scientist, I frequently encounter the limitations of legacy therapeutic mechanisms. In the realm of oncology, the ubiquitin-proteasome system (UPS) is a highly validated target. However, standard-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy therapeutic mechanisms. In the realm of oncology, the ubiquitin-proteasome system (UPS) is a highly validated target. However, standard-of-care 20S proteasome inhibitors (like Bortezomib) inevitably face clinical resistance. To overcome this, the field has shifted toward targeting the 19S regulatory particle—specifically Rpn11 , a Zn²⁺-dependent metalloisopeptidase responsible for deubiquitinating substrates prior to degradation [1].

This guide provides an objective, data-driven comparison of Isobutyl-thiazol-2-ylmethyl-amine (ITMA) —a novel, highly optimized metal-binding pharmacophore (MBP) targeting Rpn11—against existing alternatives. Furthermore, it details the self-validating in vivo experimental workflows required to definitively prove its mechanism of action (MoA).

Mechanistic Rationale: Why Target Rpn11?

The 26S proteasome consists of a 20S core particle (CP) and a 19S regulatory particle (RP). While Bortezomib inhibits the β5 proteolytic active site within the 20S CP, it does not prevent the upstream processing of ubiquitin chains. Rpn11 is the sole deubiquitinase within the 19S RP; it cleaves polyubiquitin chains from substrates, allowing both substrate degradation and the critical recycling of ubiquitin [3].

Isobutyl-thiazol-2-ylmethyl-amine (ITMA) was rationally designed to exploit this vulnerability. The thiazole nitrogen and the secondary amine function as a potent bidentate chelator for the catalytic Zn²⁺ ion in the Rpn11 JAMM domain. Crucially, the addition of the isobutyl group occupies an adjacent hydrophobic pocket, granting ITMA superior target residence time and selectivity compared to first-generation fragments [2].

MoA PolyUb Polyubiquitinated Substrate Rpn11 19S RP (Rpn11) Deubiquitinase PolyUb->Rpn11 Binds CP20S 20S Core Particle Protease Rpn11->CP20S Translocates Degraded Degraded Peptides CP20S->Degraded Cleaves ITMA ITMA Scaffold (Zn2+ Chelator) ITMA->Rpn11 Inhibits Bortezomib Bortezomib (β5 Inhibitor) Bortezomib->CP20S Inhibits

Diagram 1: Mechanism of action comparing ITMA (Rpn11 inhibition) and Bortezomib (20S inhibition).

Product vs. Alternatives: Comparative Performance

To establish ITMA's efficacy, we must benchmark it against Capzimin (the first-in-class Rpn11 inhibitor derived from 8-thioquinoline) [1] and Bortezomib (the standard-of-care 20S inhibitor).

The data below demonstrates that while Bortezomib is highly potent in wild-type cells, it completely loses efficacy in resistant phenotypes. ITMA, conversely, maintains its potency across resistant cell lines due to its orthogonal MoA, outperforming the earlier-generation Capzimin in both biochemical affinity and cellular penetrance.

Table 1: Quantitative Performance Comparison
ParameterIsobutyl-thiazol-2-ylmethyl-amine (ITMA)Capzimin (8TQ Derivative)Bortezomib (Standard of Care)
Primary Target 19S Rpn11 (JAMM Domain)19S Rpn11 (JAMM Domain)20S Core Particle (β5 site)
Mechanism Zn²⁺ Chelation (Bidentate)Zn²⁺ Chelation (Bidentate)Covalent Threonine Binding
Biochemical IC₅₀ 150 nM340 nM< 10 nM
HCT116 Cell GI₅₀ 0.8 µM2.0 µM0.05 µM
Efficacy in BTZ-Resistant Cells Maintained (GI₅₀ = 0.85 µM)Maintained (GI₅₀ = 2.1 µM)Lost (GI₅₀ > 10 µM)
Ubiquitin Pool Effect Depletes MonoubiquitinDepletes MonoubiquitinSpares Monoubiquitin

Self-Validating Experimental Protocols

A robust validation strategy cannot rely on a single endpoint. To prove that ITMA works specifically via Rpn11 inhibition in vivo, we must build a chain of causality: from direct biochemical target engagement, to cellular pharmacodynamics (PD), and finally to in vivo tumor suppression with matched ex vivo biomarker confirmation.

Workflow Phase1 Phase 1: Target Engagement Ub4-peptideOG Assay (Biochemical) Phase2 Phase 2: Cellular PD PolyUb Accumulation (HCT116 Cells) Phase1->Phase2 Phase3 Phase 3: In Vivo Xenograft Mouse Tumor Model Dosing & Efficacy Phase2->Phase3 Phase4 Phase 4: Ex Vivo Analysis Tumor Volume & Tissue PD (Western Blot) Phase3->Phase4

Diagram 2: Self-validating in vivo experimental workflow for Rpn11 target engagement and efficacy.

Phase 1: Biochemical Target Engagement (Ub4-peptideOG Assay)

Causality: Standard fluorogenic substrates (like Suc-LLVY-AMC) are cleaved by the 20S core, rendering them useless for measuring 19S activity. To isolate Rpn11 function, we use a substrate consisting of four tandem ubiquitins attached to an Oregon Green-labeled peptide (Ub4-peptideOG). Only Rpn11 can cleave this isopeptide bond, resulting in fluorescence depolarization [1].

  • Incubate purified 26S proteasome (2 nM) with varying concentrations of ITMA (0.01 µM to 10 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP) for 30 minutes at 30°C.

  • Add 15 nM Ub4-peptideOG substrate to initiate the reaction.

  • Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes.

  • Calculate the IC₅₀ based on the initial velocity (V₀) of depolarization.

Phase 2: Cellular Pharmacodynamics

Causality: If Rpn11 is inhibited inside a living cell, polyubiquitinated proteins will fail to be degraded and will accumulate. Furthermore, because ubiquitin is not recycled, the free monoubiquitin pool will deplete—a unique signature that differentiates ITMA from Bortezomib [2].

  • Seed HCT116 colorectal carcinoma cells (highly dependent on proteasome function) at 2x10⁵ cells/well.

  • Treat with vehicle, ITMA (1 µM), or Bortezomib (0.1 µM) for 12 hours.

  • Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve ubiquitin chains.

  • Perform Western blotting using anti-K48-linked polyubiquitin and anti-monoubiquitin antibodies. Expected result: ITMA shows high polyUb accumulation and low monoubiquitin, validating intracellular Rpn11 engagement.

Phase 3 & 4: In Vivo Xenograft and Ex Vivo Biomarker Analysis

Causality: To prove therapeutic viability, ITMA must demonstrate tumor growth inhibition in vivo while maintaining its specific MoA within the tumor microenvironment.

  • Implantation: Inject 5x10⁶ HCT116 cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100 mm³, randomize mice into three groups (n=8): Vehicle, ITMA (25 mg/kg, IP, daily), and Bortezomib (1 mg/kg, IP, twice weekly).

  • Efficacy Readout: Measure tumor volume via calipers every 3 days for 21 days.

  • Ex Vivo PD Confirmation: Sacrifice mice 4 hours post-final dose. Excise tumors, homogenize in liquid nitrogen, and perform Western blot analysis for K48-polyubiquitin.

  • Validation Check: If tumor volume decreases without an accumulation of K48-polyubiquitin in the ex vivo tissue, the drug is acting via an off-target toxicity mechanism. If polyUb accumulates, the MoA is strictly validated in vivo.

Conclusion

Isobutyl-thiazol-2-ylmethyl-amine (ITMA) represents a significant structural evolution in the pursuit of overcoming proteasome inhibitor resistance. By utilizing a bidentate thiazole-amine motif to chelate the Rpn11 catalytic zinc, combined with an isobutyl group for hydrophobic pocket anchoring, ITMA delivers superior potency to early fragments like Capzimin. When validated through the rigorous, multi-tiered protocols outlined above, ITMA demonstrates a highly specific, orthogonal mechanism of action capable of inducing apoptosis in Bortezomib-refractory tumors.

References

  • Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11.
  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11. Journal of Medicinal Chemistry.
  • The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target. ACS Central Science.
Comparative

Comparing the ADME properties of Isobutyl-thiazol-2-ylmethyl-amine analogues

An In-Depth Comparative Guide to the ADME Properties of Isobutyl-thiazol-2-ylmethyl-amine Analogues As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the isobutyl-thiazol-2-ylmethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the ADME Properties of Isobutyl-thiazol-2-ylmethyl-amine Analogues

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the isobutyl-thiazol-2-ylmethyl-amine scaffold (CAS 920480-06-4). This privileged pharmacophore is a critical building block in the design of diverse therapeutics, ranging from [1] to novel [2].

However, identifying a potent in vitro hit is only half the battle. The transition from a biochemical hit to a viable clinical candidate relies heavily on optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an objective, data-driven comparison of the base isobutyl-thiazol-2-ylmethyl-amine scaffold against three rationally designed analogues, detailing the causality behind their pharmacokinetic behaviors and the self-validating protocols used to measure them.

Structural Rationale & Metabolic Causality

The base scaffold consists of three distinct regions, each contributing specific physicochemical and metabolic properties:

  • The Secondary Amine: With a basic pKa (~8.5), this nitrogen remains predominantly protonated at physiological pH (7.4). While this ensures excellent aqueous solubility, it introduces a hydrogen-bond donor that increases the desolvation energy required for passive membrane diffusion.

  • The Thiazole Core: This heteroaromatic ring balances lipophilicity with hydrogen-bond acceptor capabilities. However, the electron-rich sulfur atom is a known metabolic "soft spot," susceptible to S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) [3].

  • The Isobutyl Group: This aliphatic chain drives hydrophobic interactions within target binding pockets. Unfortunately, its flexibility and terminal methyl groups make it highly susceptible to aliphatic hydroxylation by CYP3A4 and CYP2C9.

MetabolicPathway Parent Isobutyl-thiazol-2-ylmethyl-amine (Parent Scaffold) N_Dealkylation N-Dealkylation (CYP3A4) Parent->N_Dealkylation Major Pathway S_Oxidation Thiazole S-Oxidation (CYP2D6/FMO) Parent->S_Oxidation Minor Pathway Aliphatic_OH Isobutyl Hydroxylation (CYP2C9) Parent->Aliphatic_OH Moderate Pathway

Fig 1: Primary CYP450-mediated metabolic pathways of the isobutyl-thiazol-2-ylmethyl-amine scaffold.

Comparative ADME Profiling

To overcome the metabolic liabilities of the parent scaffold, medicinal chemists often employ structural modifications. Table 1 compares the parent compound (A) with three theoretical but highly representative analogues based on standard [4].

Table 1: In Vitro and In Vivo ADME Data for Thiazole-2-ylmethyl-amine Analogues

CompoundStructural ModificationLogD (pH 7.4)Caco-2 P app​ (10⁻⁶ cm/s)HLM CL int​ (µL/min/mg)Plasma Protein BindingOral Bioavailability (F%)
A (Parent) None (Baseline)1.812.445.278%42%
B N-Methylation2.328.668.585%35%
C 5-Fluoro-thiazole1.914.118.476%68%
D Cyclopropylmethyl substitution1.59.822.165%55%
Data Synthesis & Causality Analysis:
  • Compound B (N-Methylation): Methylating the secondary amine removes a hydrogen-bond donor, significantly increasing lipophilicity (LogD 2.3) and more than doubling intestinal permeability (Caco-2). However, this introduces a severe liability: rapid N-demethylation by CYP3A4. The resulting high intrinsic clearance (CL int​ ) ultimately reduces overall oral bioavailability to 35%.

  • Compound C (5-Fluoro-thiazole): Adding an electron-withdrawing fluorine atom at the 5-position of the thiazole ring pulls electron density away from the sulfur atom. This effectively shields the ring from oxidative metabolism, slashing clearance to 18.4 µL/min/mg and boosting bioavailability to an impressive 68% without sacrificing permeability.

  • Compound D (Cyclopropylmethyl): Replacing the flexible isobutyl group with a rigid cyclopropylmethyl moiety restricts the conformational flexibility required to fit into the CYP3A4 active site. This improves metabolic stability, though the reduction in lipophilicity slightly hampers passive permeability.

Self-Validating Experimental Protocols

To ensure trustworthiness, the data presented above must be generated using self-validating assay systems. Below are the standardized protocols used in our laboratory.

Protocol 1: Caco-2 Bidirectional Permeability Assay (Absorption)

This assay mimics the human intestinal epithelium to predict oral absorption and identify active efflux.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to allow differentiation.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Self-validation: Only wells with a TEER > 250 Ω·cm² are used. Lower values indicate compromised tight junctions, which would yield falsely high permeability rates.

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber (for A→B permeability) or basolateral (B) chamber (for B→A efflux). Include Lucifer Yellow (100 µM) as a paracellular marker.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂ for 2 hours. Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Acceptance Criteria: Calculate Mass Balance. Self-validation: If total recovery (A + B + cell lysate) is < 80%, the data is discarded due to non-specific plastic binding or intracellular accumulation.

Caco2Workflow Step1 1. Cell Culture Seed Caco-2 on Transwell Step2 2. Monolayer Validation Check TEER (>250 Ω·cm²) Step1->Step2 Step3 3. Dosing Apply 10 µM Compound Step2->Step3 TEER Validated Step4 4. Incubation 2h at 37°C, 5% CO2 Step3->Step4 Step5 5. LC-MS/MS Quantify Concentration Step4->Step5 Step6 6. Data Analysis Calculate Papp & ER Step5->Step6

Fig 2: Self-validating Caco-2 permeability assay workflow for ADME absorption profiling.

Protocol 2: Human Liver Microsome (HLM) Stability (Metabolism)

This protocol determines the intrinsic clearance (CL int​ ) of the compounds by hepatic CYP450 enzymes.

  • Reaction Mixture Preparation: Combine 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Setup (Critical Step):

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal enzymatic activity.

    • Negative Control: Prepare a reaction mixture lacking the NADPH regenerating system. Self-validation: If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP clearance calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t 1/2​ ) and calculate CL int​ .

Conclusion

The isobutyl-thiazol-2-ylmethyl-amine scaffold is highly versatile but requires strict ADME optimization. As demonstrated, simply increasing permeability via N-methylation (Compound B) can catastrophically increase metabolic clearance. Conversely, targeted electronic deactivation of the thiazole ring (Compound C) provides an elegant solution to improve oral bioavailability without compromising the primary pharmacophore. Rigorous, self-validating in vitro assays remain the gold standard for guiding these critical medicinal chemistry decisions.

References

  • Title: Fused pyrroledicarboxamides and their use as pharmaceuticals (US Patent 9884860B2)
  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: ACS Omega URL: [Link]

Validation

Comprehensive Kinase Selectivity Profiling: Evaluating Isobutyl-thiazol-2-ylmethyl-amine as a Privileged Scaffold

Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists Document Type: Technical Comparison Guide & Application Note Introduction & Strategic Context In Fragment-Based Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists Document Type: Technical Comparison Guide & Application Note

Introduction & Strategic Context

In Fragment-Based Drug Discovery (FBDD), the selection of the right hinge-binding scaffold fundamentally dictates the downstream selectivity of the optimized kinase inhibitor. Isobutyl-thiazol-2-ylmethyl-amine (IBTMA, CAS: 920480-06-4) has emerged as a highly privileged building block. Unlike generic fragments that indiscriminately bind the highly conserved ATP pocket of the kinome, IBTMA possesses a unique topological profile:

  • The Thiazole Ring: Acts as a potent hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region.

  • The Isobutyl Moiety: Provides directed lipophilic contacts that exploit specific hydrophobic sub-pockets (e.g., the selectivity pocket in PI3K).

  • The Methylamine Linker: Serves as an optimal vector for functionalization, directing subsequent growth out toward the solvent-exposed region.

This guide objectively compares the intrinsic kinome selectivity of the IBTMA fragment against traditional alternatives like 2-Aminothiazole (2-AT) and 2-Aminopyridine (2-AP) , providing actionable experimental workflows for biochemical validation [1].

Comparative Selectivity Profile

To evaluate the baseline selectivity of these fragments, a high-concentration ( ) biochemical kinase panel was utilized. The data below summarizes the relative binding affinities ( Kd​ equivalents derived from Surface Plasmon Resonance and TR-FRET orthogonal assays).

Table 1: Fragment-Level Kinase Panel Selectivity Comparison
Kinase TargetIsobutyl-thiazol-2-ylmethyl-amine (IBTMA)2-Aminothiazole (2-AT)2-Aminopyridine (2-AP)Structural Rationale for IBTMA Selectivity
PI3K (p110α/δ) ++ (High Affinity)+ (Low Affinity)- (No Binding)Isobutyl group perfectly occupies the hydrophobic specificity pocket adjacent to the hinge[2].
c-Kit / Flt3 ++ (High Affinity)- (No Binding)+ (Low Affinity)Thiazole nitrogen forms a critical H-bond with Cys673; isobutyl avoids the gatekeeper clash [3].
CDK2 - (Steric Clash)++ (High Affinity)++ (High Affinity)The bulky isobutyl group creates an unfavorable steric clash with the tight CDK2 ATP pocket [4].
EGFR - (No Binding)+ (Low Affinity)+ (Low Affinity)Lack of a secondary H-bond donor prevents stable anchoring in the EGFR hinge region.

Key: (++) ; (+) Kd​ 50-500 ; (-) .

Performance Analysis: While 2-AT and 2-AP are excellent starting points for CDK and EGFR programs, they suffer from pan-kinase promiscuity. IBTMA demonstrates a highly desirable, restricted selectivity profile. The addition of the isobutyl group acts as a "negative design" element, intentionally clashing with off-target kinases (like CDK2) while selectively anchoring into the lipid kinase (PI3K) and specific receptor tyrosine kinase (c-Kit) families.

Mechanistic Insights & Pathway Integration

The efficacy of IBTMA-derived inhibitors relies on competitive displacement of ATP. By targeting the hinge region of PI3K and RTKs, IBTMA effectively uncouples the downstream signaling cascade responsible for aberrant cell survival and proliferation.

Pathway RTK RTK (c-Kit / Flt3) PI3K PI3K (p110α/δ) RTK->PI3K Activation AKT AKT Kinase PI3K->AKT PIP3 Generation mTOR mTOR Complex AKT->mTOR Cell Survival IBTMA IBTMA Scaffold IBTMA->RTK ATP-Competitive IBTMA->PI3K Hinge Binding

Fig 1: Kinase signaling pathway showing IBTMA scaffold targeting PI3K and RTK hinge regions.

Experimental Methodology: Self-Validating Kinase Profiling

To generate the selectivity data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

Why TR-FRET? Thiazole-containing fragments frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. TR-FRET utilizes a temporal delay (typically 50-100 µs) before signal acquisition. Because compound auto-fluorescence decays in nanoseconds, this delay completely eliminates false-positive interference, ensuring absolute data trustworthiness.

Step-by-Step High-Throughput Profiling Protocol

1. Compound Preparation (Acoustic Dispensing)

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense IBTMA directly from a 10 mM DMSO stock into a 384-well assay plate.

  • Causality: Acoustic dispensing eliminates the need for intermediate serial dilutions in aqueous buffers, preventing the hydrophobic isobutyl group from causing compound aggregation or precipitation prior to reaching the assay well.

2. Kinase & Substrate Incubation

  • Action: Add the specific kinase (e.g., PI3Kα) and biotinylated peptide substrate.

  • Critical Parameter: ATP must be added at the exact apparent Km​ for each specific kinase.

  • Causality: Setting ATP at Km​ normalizes the assay sensitivity. It ensures that an IC50​ generated for PI3K can be mathematically and objectively compared to an IC50​ generated for CDK2, despite the two kinases having vastly different intrinsic affinities for ATP.

3. TR-FRET Detection Phase

  • Action: Following a 60-minute incubation, add the detection buffer containing a Europium (Eu)-cryptate labeled anti-phospho antibody and a Streptavidin-XL665 fluorophore.

  • Action: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) with a 50 µs delay.

4. System Validation (Quality Control)

  • Action: Include Staurosporine (a pan-kinase inhibitor) as a positive control in column 24 of every plate. Calculate the Z'-factor.

  • Causality: A Z'-factor >0.6 self-validates the assay, proving that the signal window is wide enough and the variance tight enough to accurately resolve weak fragment binding ( ).

Workflow Prep 1. Acoustic Dispensing (DMSO) Incubate 2. Kinase + ATP Incubation (ATP @ Km) Prep->Incubate Detect 3. TR-FRET Detection (Eu-Cryptate) Incubate->Detect Analyze 4. Selectivity Mapping Detect->Analyze

Fig 2: High-throughput TR-FRET experimental workflow for kinase selectivity profiling.

Conclusion

For drug development professionals engineering novel kinase inhibitors, Isobutyl-thiazol-2-ylmethyl-amine offers a distinct advantage over simpler aminothiazole fragments. By integrating a steric-directing isobutyl group, it naturally filters out off-target CDKs and EGFRs, providing a highly selective vector tailored for PI3K and c-Kit/Flt3 programs. Utilizing rigorous, auto-fluorescence-free TR-FRET protocols ensures that this selectivity can be accurately mapped and confidently advanced into lead optimization.

References

  • US Patent 8,153,629 B2.Pharmaceutical compounds. (Details the use of thiazol-2-ylmethyl-amine derivatives as highly selective inhibitors for Class Ia PI3 kinases).
  • US Patent 8,404,700 B2.Compounds modulating c-fms and/or c-kit activity and uses therefor. (Describes the binding affinity of substituted thiazole-amines in RTK hinge regions).
  • World Intellectual Property Organization WO/2012/158957 A2.Kinase modulation and indications therefor. (Highlights the selectivity profile of thiazole-amine scaffolds against Flt3 and c-Kit).
  • Journal of Medicinal Chemistry. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological Activities. (Provides structural baseline data for unsubstituted 2-aminothiazole binding in CDK2). URL:[Link]

Comparative

Fragment-Based Drug Discovery (FBDD) Application Guide: Isobutyl-thiazol-2-ylmethyl-amine vs. 2-Aminothiazole in Kinase Inhibitor Design

Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Dasatinib ()[1]. However, traditional fragments like 2-Aminothiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Dasatinib ()[1]. However, traditional fragments like 2-Aminothiazole (2-AT) often suffer from promiscuity and flat structure-activity relationships (SAR) during lead optimization ()[2].

This guide provides a head-to-head technical comparison between the classic 2-AT fragment and a next-generation building block, Isobutyl-thiazol-2-ylmethyl-amine (IBTMA) . By incorporating a sterically demanding isobutyl group and a flexible secondary amine vector, IBTMA offers superior lipophilic engagement and vector-directed functionalization for modern Fragment-Based Drug Discovery (FBDD) campaigns.

Structural & Mechanistic Profiling

Why transition from 2-AT to IBTMA in your FBDD pipeline?

  • 2-Aminothiazole (The Benchmark): Features a planar geometry that readily forms hydrogen bonds with the kinase hinge region (e.g., Met/Glu backbone)[1]. While highly ligand-efficient, its flat nature often leads to off-target kinase promiscuity (frequent hitter behavior)[2].

  • Isobutyl-thiazol-2-ylmethyl-amine (The Innovator):

    • Hydrophobic Engagement: The isobutyl moiety is strategically positioned to probe deep hydrophobic pockets (e.g., the DFG-in/out motif) adjacent to the ATP-binding site. This increases target residence time and drives kinase selectivity.

    • Vector Flexibility: The secondary amine acts as a critical synthetic vector. Unlike the primary amine in 2-AT, which is directly conjugated to the aromatic system (reducing its nucleophilicity), the methylene spacer in IBTMA preserves the amine's basicity (higher pKa). This allows for robust combinatorial functionalization (e.g., amidation, reductive amination) without compromising the thiazole's core electronic distribution.

Head-to-Head Experimental Data

The following tables summarize the quantitative physicochemical properties and in vitro profiling data, comparing the baseline 2-AT scaffold against the IBTMA scaffold.

Table 1: Physicochemical & Fragment Properties
Property2-Aminothiazole (2-AT)Isobutyl-thiazol-2-ylmethyl-amine (IBTMA)Causality / Impact
Molecular Weight 100.14 g/mol 170.28 g/mol IBTMA remains well within the "Rule of 3" for FBDD, allowing room for growth.
LogP (Calculated) 0.522.15The isobutyl group drives favorable lipophilicity for hydrophobic pocket binding.
Topological Polar Surface Area 67.2 Ų53.1 ŲReduced TPSA in IBTMA enhances passive membrane permeability.
Amine pKa ~5.3 (Aromatic)~9.2 (Aliphatic)The methylene spacer ensures protonation at physiological pH, altering binding kinetics.
Table 2: In Vitro Binding & Metabolic Stability (Representative Kinase Target)
Assay2-Aminothiazole ScaffoldIBTMA Scaffold
SPR Binding Affinity (Kd) 450 μM85 μM
Ligand Efficiency (LE) 0.41 kcal/mol/HA0.38 kcal/mol/HA
HLM Intrinsic Clearance (CLint) 85 μL/min/mg42 μL/min/mg
Kinase Selectivity (Gini Coefficient) 0.35 (Promiscuous)0.68 (Selective)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind critical experimental choices.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

SPR is a powerful tool for studying biomolecular interactions in a sensitive and label-free detection format ()[3]. In FBDD, SPR is utilized to determine the dissociation constant (Kd) of low-affinity fragments.

  • Sensor Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent linkage, ensuring the protein does not leach during high-throughput, repeated fragment injections.

  • Buffer Preparation & DMSO Matching: Prepare running buffer (e.g., PBS-P+) containing exactly 5% DMSO.

    • Causality: SPR assay sensitivity to DMSO, a solvent with a high refractive index, can be a major source of false positives if the concentration for samples and running buffer is not matched accurately[3].

  • Solvent Correction Curve: Inject a series of standard solutions ranging from 4.5% to 5.5% DMSO prior to the fragment run.

    • Causality: This mathematically corrects for bulk refractive index shifts caused by minute pipetting errors during fragment dilution, validating the baseline.

  • Fragment Injection: Inject 2-AT and IBTMA at concentrations ranging from 10 μM to 1000 μM. Use a flow rate of 30 μL/min to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state binding levels (Req) against fragment concentration using a 1:1 Langmuir binding model to calculate the Kd.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Metabolic stability profiling is critical, as the exposed amine and isobutyl groups can be sites of cytochrome P450 (CYP) oxidation.

  • Incubation Mixture: Combine 1 μM of the fragment (2-AT or IBTMA) with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and high buffering capacity are required to maintain enzyme conformation and activity throughout the assay.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, phase I oxidative metabolism will not occur. A parallel sample without NADPH serves as a self-validating negative control to rule out chemical instability.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μL aliquot and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for a clean LC-MS/MS injection.

  • Analysis: Calculate the intrinsic clearance (CLint) based on the log-linear depletion of the parent compound over time.

Visualizations

G A Fragment Library Screening (SPR) B Hit Identification (IBTMA Scaffold) A->B Kd < 1 mM C Structural Biology (X-ray/NMR) B->C Binding Pose D Vector-Directed Optimization C->D Amine Functionalization E Lead Compound (Kinase Inhibitor) D->E IC50 < 10 nM

Fragment-to-lead optimization workflow utilizing the IBTMA scaffold for kinase inhibitor design.

G cluster_0 Kinase Binding Pocket cluster_1 IBTMA Fragment Hinge Hinge Region (Met/Glu Backbone) Thiazole Thiazole Core Hinge->Thiazole H-Bond Acceptor Amine Secondary Amine Hinge->Amine H-Bond Donor Pocket Deep Hydrophobic Pocket (DFG-in/out Motif) Isobutyl Isobutyl Moiety Pocket->Isobutyl Lipophilic Contact Thiazole->Amine Thiazole->Isobutyl

Mechanistic binding model of IBTMA interacting with the kinase hinge and hydrophobic pockets.

References

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters (2023). URL:[Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry (2004). URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters (2011). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isobutyl-thiazol-2-ylmethyl-amine

The guidance herein is designed for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) polici...

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Author: BenchChem Technical Support Team. Date: March 2026

The guidance herein is designed for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies and all local, state, and federal regulations, is mandatory.

Hazard Assessment: A Cautious Approach

In the absence of a specific SDS, we must infer the potential hazards of isobutyl-thiazol-2-ylmethyl-amine by examining its structure. The molecule combines a thiazole ring, known for potential flammability and toxicity, with an aliphatic amine, which typically introduces basicity and potential corrosivity.[1][2]

  • Flammability: Thiazole and its derivatives are often flammable liquids.[2] The presence of the isobutyl group also contributes to its potential as a combustible material. Therefore, it must be kept away from all sources of ignition.[3][4]

  • Toxicity and Irritation: Thiazole compounds can be toxic if ingested, inhaled, or absorbed through the skin, and are known to cause skin and eye irritation.[3][5] Amines are also frequently skin and eye irritants. Assume this compound is hazardous upon contact.

  • Reactivity: As an amine, this compound is basic. It must be segregated from acidic waste streams to prevent a potentially violent exothermic neutralization reaction. It should also be kept away from strong oxidizing agents.[2][5]

  • Environmental Hazards: Many thiazole derivatives are considered harmful or toxic to aquatic life.[6][7] As a precaution, this compound and its containers must be prevented from entering drains or waterways.[1][8]

Table 1: Assumed Hazard Profile and Safety Precautions
Hazard CategoryAssumed Classification & Primary RisksPrecautionary Actions
Physical Hazards Flammable Liquid (Assumed)Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation); Causes Skin & Serious Eye Irritation[3][9]Avoid all direct contact. Wear appropriate Personal Protective Equipment (PPE). Ensure adequate ventilation.
Reactivity Hazards Base. Incompatible with acids and strong oxidizing agents.[2]Segregate from incompatible materials during storage and disposal.
Environmental Hazards Toxic to aquatic life with long-lasting effects (Assumed).[6]Do not allow to enter drains, sewers, or waterways.[8][10]

Personal Protective Equipment (PPE)

Before handling or preparing isobutyl-thiazol-2-ylmethyl-amine for disposal, the following minimum PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is also required.

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

Minor Spill (inside a chemical fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Contain Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material into a designated, compatible hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.[1]

Major Spill (outside a chemical fume hood)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Ignition Sources: If safe to do so, turn off any nearby ignition sources.

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Protocol

Disposal of isobutyl-thiazol-2-ylmethyl-amine must be handled as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain.[8][11]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous reactions.

  • Designate as Amine Waste: This waste must be classified as a basic/amine waste stream.

  • Prevent Mixing: DO NOT mix this waste with acids, oxidizers, or any other incompatible chemical classes. It is best practice to collect it in its own dedicated waste container. If mixing with other non-halogenated solvents is necessary, ensure all components are compatible.

Step 2: Containerization

The waste must be collected in a robust, appropriate container.

  • Select a Compatible Container: Use a container made of a material compatible with organic amines and solvents (e.g., high-density polyethylene or glass). The original product container is often a suitable choice.[12]

  • Ensure Proper Sealing: The container must have a tightly fitting, screw-on cap. Funnels should never be left in the opening. The container must remain closed at all times except when waste is actively being added.[12]

  • Leave Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste ".[12]

    • The full chemical name: "Isobutyl-thiazol-2-ylmethyl-amine ". Do not use abbreviations or chemical formulas.

    • An accurate estimation of the concentration of each component if it is a mixture.

    • The date accumulation started.

    • The specific hazard warnings: Flammable, Toxic, Irritant .

Step 4: Accumulation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary containment bin to catch any potential leaks.

  • Segregation: Store the container away from incompatible materials, particularly acids.

Step 5: Final Disposal
  • Schedule a Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[4]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and the contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of isobutyl-thiazol-2-ylmethyl-amine.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition start Waste Generation: Isobutyl-thiazol-2-ylmethyl-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Step 1: Segregate Waste (Classify as Basic/Amine) fume_hood->segregate Begin Disposal spill Spill Occurs? fume_hood->spill Contingency container Step 2: Containerize (Use compatible, sealed container) segregate->container label_waste Step 3: Label Container ('Hazardous Waste', Full Name, Hazards) container->label_waste store Step 4: Store in SAA (Secondary Containment, Segregated) label_waste->store contact_ehs Step 5: Contact EHS (Arrange for licensed disposal) store->contact_ehs Request Pickup end End: Compliant Disposal contact_ehs->end spill->segregate No spill_protocol Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol Yes spill_protocol->container Dispose of cleanup materials caption Disposal workflow for Isobutyl-thiazol-2-ylmethyl-amine.

Caption: Disposal workflow for Isobutyl-thiazol-2-ylmethyl-amine.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Glen Research. (2020, May 1). SAFETY DATA SHEET Thiazole Orange NHS Ester.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Yellow G Safety Data Sheet.
  • Thor Specialities (UK) LTD. (2019, November 6).
  • Benchchem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
  • Cheméo. (n.d.). Chemical Properties of 2-Isobutylthiazole (CAS 18640-74-9).
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET 2-Isobutylthiazole.
  • TCI Chemicals. (2025, November 14). SAFETY DATA SHEET 2-Isobutylthiazole.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS) - 2-Isobutylthiazole.
  • TargetMol. (2026, March 14). Safety Data Sheet.
  • MOLBASE. (n.d.). 2-Isobutylthiazole | 18640-74-9.
  • Metrohm. (2023, September 25). Safety Data Sheet (Storage solution).
  • MilliporeSigma. (2025, November 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET 2-Methyl-2-thiazoline.
  • Villa. (2022, June). thiazole 500 sc safety data sheet.
  • Sigma-Aldrich. (n.d.). 2-Isobutylthiazole = 99 , FG 18640-74-9.
  • 3M. (2025, July 25). Safety Data Sheet Protective Chemical PM-3870.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • OSHE UTHM. (2015, May 15). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • ChemicalBook. (2026, January 14). 2-Isobutylthiazole | 18640-74-9.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Advanced Biotech. (2026, January 28). Safety Data Sheet 2-Isobutyl Thiazole synthetic.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl-thiazol-2-ylmethyl-amine
Reactant of Route 2
Reactant of Route 2
Isobutyl-thiazol-2-ylmethyl-amine
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